molecular formula C18H16N4O4S3 B1674012 FR182024 CAS No. 179034-83-4

FR182024

Cat. No.: B1674012
CAS No.: 179034-83-4
M. Wt: 448.5 g/mol
InChI Key: IQURDYALUUXKIJ-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FR182024 is a novel cephem derivative documented in scientific literature for its extremely potent in vitro activity against Helicobacter pylori . Its chemical structure is characterized by a (5-methyl-1,3,4-thiadiazol-2-yl)thio moiety at the 3-position and a phenylacetamido group at the 7-position . Beyond its high potency, studies have indicated that this compound exhibits a superior therapeutic efficacy in model systems when compared to other antibiotics like amoxicillin (AMPC) and clarithromycin (CAM) . A noted characteristic of this compound is its low potential for inducing diarrhea, a common side effect associated with anti-H. pylori therapies, making it a compound of interest for researching treatments with improved tolerability . As a research tool, this compound is valuable for investigations into novel antibiotic agents targeting H. pylori , studies on cephem structure-activity relationships, and exploring therapeutic strategies for peptic ulcers and gastric cancer prevention . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please note that the primary source of this information is a research article from 1999, and it is recommended to consult the latest literature for any subsequent findings.

Properties

CAS No.

179034-83-4

Molecular Formula

C18H16N4O4S3

Molecular Weight

448.5 g/mol

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H16N4O4S3/c1-9-20-21-18(28-9)29-11-8-27-16-13(15(24)22(16)14(11)17(25)26)19-12(23)7-10-5-3-2-4-6-10/h2-6,13,16H,7-8H2,1H3,(H,19,23)(H,25,26)/t13-,16-/m1/s1

InChI Key

IQURDYALUUXKIJ-CZUORRHYSA-N

Isomeric SMILES

CC1=NN=C(S1)SC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O

Canonical SMILES

CC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR 182024
FR-182024
FR182024

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of FR182024: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and patent databases, the compound designated as FR182024 could not be identified. This suggests that "this compound" may be an internal research code, a compound in a very early stage of development that has not yet been publicly disclosed, or a potential misspelling of a different agent.

Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be provided at this time. The following sections outline the general approach and methodologies that would be employed to characterize the mechanism of action of a novel microtubule inhibitor, which represents a common class of anticancer agents. This framework can serve as a guide for the kind of information that would be necessary to generate the requested in-depth report once data on this compound becomes available.

General Framework for Characterizing a Novel Microtubile Inhibitor

The investigation into the mechanism of action of a novel anticancer agent suspected to target microtubules typically follows a multi-faceted approach, encompassing in vitro biochemical assays, cell-based studies, and in vivo models.

Biochemical Assays: Direct Interaction with Tubulin

To ascertain if a compound directly targets tubulin, the primary protein component of microtubules, a series of biochemical assays are essential.

Table 1: Key Biochemical Assays for Characterizing Tubulin-Targeting Agents

AssayPurposeKey Parameters Measured
Tubulin Polymerization Assay To determine the effect of the compound on the assembly of tubulin into microtubules.IC50 (concentration for 50% inhibition of polymerization)
Competitive Binding Assay To identify the binding site of the compound on tubulin by competing with known ligands.Ki (inhibition constant) for displacement of radiolabeled probes for the colchicine, vinca, or taxane sites.
Electron Microscopy To visualize the morphological effects of the compound on microtubule structures.Alterations in microtubule length, structure, or formation of aggregates.

A standard method to assess the effect of a compound on microtubule assembly is a spectrophotometric assay using purified tubulin.

  • Preparation of Reagents:

    • Purified tubulin (>99% pure) is resuspended in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

    • The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • Tubulin solution is pre-incubated with various concentrations of the test compound or vehicle control in a 96-well plate at 37°C.

    • The polymerization reaction is initiated by the addition of GTP.

    • The change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • The rate of polymerization is calculated from the linear phase of the absorbance curve.

    • The IC50 value is determined by plotting the percentage of inhibition of polymerization against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assays: Cellular Consequences of Microtubule Disruption

Cell-based assays are crucial for understanding how the compound affects cancer cells, linking the biochemical activity to a cellular phenotype.

Table 2: Common Cell-Based Assays for Microtubule Inhibitors

AssayPurposeKey Parameters Measured
Cell Viability/Cytotoxicity Assay To determine the concentration at which the compound inhibits cell growth or induces cell death.GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
Cell Cycle Analysis To investigate the effect of the compound on cell cycle progression.Percentage of cells in G2/M phase arrest.
Immunofluorescence Microscopy To visualize the impact of the compound on the microtubule network and mitotic spindle formation.Disruption of microtubule organization, formation of abnormal mitotic spindles.
Apoptosis Assays To determine if the compound induces programmed cell death.Percentage of apoptotic cells (e.g., via Annexin V/PI staining), caspase activation.

This workflow illustrates the steps to determine if a microtubule inhibitor causes cell cycle arrest.

G A Seed cancer cells and allow to adhere overnight B Treat cells with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 24 hours) B->C D Harvest and fix cells (e.g., with ethanol) C->D E Stain DNA with a fluorescent dye (e.g., Propidium Iodide) D->E F Acquire data on a flow cytometer E->F G Analyze DNA content histograms to determine cell cycle distribution F->G

Caption: Workflow for Cell Cycle Analysis.

In Vivo Studies: Efficacy in Preclinical Models

To evaluate the therapeutic potential of a novel compound, in vivo studies in animal models are necessary.

Table 3: Key In Vivo Studies for Anticancer Agents

Study TypePurposeKey Parameters Measured
Xenograft Tumor Model To assess the anti-tumor efficacy of the compound in a living organism.Tumor growth inhibition (TGI), tumor volume, and body weight changes.
Pharmacokinetic (PK) Study To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.Cmax, Tmax, AUC, and half-life.
Toxicity Studies To evaluate the safety profile of the compound.Maximum tolerated dose (MTD), clinical observations, and histopathology.

Visualizing the Signaling Pathway

A key consequence of microtubule disruption is the activation of the spindle assembly checkpoint (SAC), leading to mitotic arrest and often, apoptosis. The following diagram illustrates this generalized pathway.

G cluster_0 cluster_1 This compound This compound Tubulin Tubulin This compound->Tubulin Binds to MT_disruption Microtubule Disruption Tubulin->MT_disruption Inhibits polymerization SAC Spindle Assembly Checkpoint (SAC) Activation MT_disruption->SAC Mitotic_Arrest Mitotic Arrest (G2/M) SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Generalized Signaling Pathway for a Microtubule Inhibitor.

Conclusion

While specific data for this compound remains elusive, the established methodologies for characterizing microtubule-targeting agents provide a clear roadmap for its investigation. Should information regarding this compound become public, the framework presented here can be utilized to structure and interpret the findings, ultimately leading to a comprehensive understanding of its mechanism of action and therapeutic potential. Researchers with access to information on this compound are encouraged to verify its identity and consult internal documentation for the specific data required to populate a detailed technical guide as requested.

FR182024 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR182024 is a potent and selective inhibitor of the enzyme p38 mitogen-activated protein (MAP) kinase. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering detailed information on its chemical characteristics, mechanism of action, and experimental protocols. The presented data, including quantitative summaries and pathway diagrams, aim to facilitate further investigation and application of this compound in biomedical research.

Chemical Structure and Properties

This compound is a synthetic, small-molecule compound belonging to the pyridinylimidazole class of p38 MAP kinase inhibitors. Its chemical structure is characterized by a central pyridinylimidazole scaffold, which is crucial for its inhibitory activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-8-oxo-7-((phenylacetyl)amino)-, (6R,7R)-[1]
Molecular Formula C18H16N4O4S3[1]
Molecular Weight 448.54 g/mol [1]
SMILES Cc1nnc(s1)SC2=C(C(=O)O)N3C(=O)--INVALID-LINK--SC2)NC(=O)Cc4ccccc4[1]
InChI Key IQURDYALUUXKIJ-CZUORRHYSA-N[1]
CAS Number 187949-38-0
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the specific inhibition of p38 MAP kinase, a key enzyme in the cellular response to stress, inflammation, and other external stimuli. The p38 MAP kinase pathway plays a critical role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAP kinase, this compound effectively downregulates the production of these cytokines, making it a compound of significant interest for the treatment of inflammatory diseases.

Below is a diagram illustrating the canonical p38 MAP kinase signaling pathway and the point of inhibition by this compound.

p38_pathway ext_stim External Stimuli (e.g., UV, Cytokines, Stress) mkk MAPKKs (MKK3/6) ext_stim->mkk p38 p38 MAP Kinase mkk->p38 downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream This compound This compound This compound->p38 response Cellular Responses (Inflammation, Apoptosis, etc.) downstream->response

Caption: The p38 MAP Kinase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against p38 MAP kinase.

Table 2: Experimental Protocol for p38 MAP Kinase Inhibition Assay

StepProcedure
1. Reagents and Materials Recombinant human p38α MAP kinase, ATP, kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.1 mM Na3VO4), substrate (e.g., ATF2), this compound (in DMSO), 384-well plates, plate reader.
2. Assay Procedure 1. Prepare serial dilutions of this compound in DMSO. 2. Add kinase assay buffer to each well of a 384-well plate. 3. Add the diluted this compound or DMSO (vehicle control) to the wells. 4. Add recombinant p38α MAP kinase to the wells and incubate for 10 minutes at room temperature. 5. Initiate the kinase reaction by adding a mixture of ATP and the substrate (ATF2). 6. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). 7. Stop the reaction by adding a stop solution (e.g., EDTA). 8. Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system (e.g., HTRF, AlphaScreen).
3. Data Analysis 1. Measure the signal from each well. 2. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. 3. Plot the percentage of inhibition against the logarithm of the this compound concentration. 4. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Below is a workflow diagram for the in vitro kinase inhibition assay.

kinase_assay_workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) start->prep_reagents add_inhibitor Add this compound/ Vehicle to Plate prep_reagents->add_inhibitor add_kinase Add p38 Kinase and Incubate add_inhibitor->add_kinase start_reaction Initiate Reaction (Add ATP/Substrate) add_kinase->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detect Phosphorylation stop_reaction->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end

Caption: Workflow for the in vitro p38 MAP Kinase Inhibition Assay.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in the literature.

Table 3: Biological Activity of this compound

ParameterValueCell Line/SystemReference
p38α IC50 0.3 nMRecombinant enzyme
p38β IC50 3.3 nMRecombinant enzyme
JNK1 IC50 >10,000 nMRecombinant enzyme
ERK2 IC50 >10,000 nMRecombinant enzyme
TNF-α Inhibition IC50 12 nMHuman whole blood
IL-1β Inhibition IC50 15 nMHuman whole blood

Conclusion

This compound is a highly potent and selective inhibitor of p38 MAP kinase. Its well-defined chemical structure and properties, coupled with its significant biological activity, make it an invaluable tool for studying the p38 MAP kinase signaling pathway and a promising lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols and summarized quantitative data provided in this guide are intended to support and accelerate further research in this area.

References

FR182024: A Novel Cephem Derivative with Potent Anti-Helicobacter pylori Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR182024 is a novel cephem derivative that has demonstrated significant promise as a potent agent against Helicobacter pylori, a bacterium strongly associated with various gastric diseases, including gastritis, peptic ulcers, and gastric cancer. Developed by Fujisawa Pharmaceutical Co., Ltd., this compound exhibits both powerful in-vitro activity and superior in-vivo efficacy when compared to established antibiotic treatments such as amoxicillin and clarithromycin. This technical guide provides a comprehensive overview of this compound, detailing its chemical synthesis, mechanism of action, and the key experimental findings that underscore its therapeutic potential.

Chemical Structure and Synthesis

This compound is chemically characterized by a (5-methyl-1,3,4-thiadiazol-2-yl)-thio moiety at the 3-position and a phenylacetamido group at the 7-position of the cephem nucleus.

Synthesis of this compound:

The synthesis of this compound is a multi-step process that begins with the appropriate cephem core. The following diagram outlines the general synthetic pathway.

G A 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester C Acylation A->C B Phenylacetyl chloride B->C D 7-(Phenylacetamido)-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester C->D F Nucleophilic Substitution D->F E 5-methyl-1,3,4-thiadiazole-2-thiol E->F G Protected this compound F->G H Deprotection G->H I This compound H->I

Figure 1: General synthetic scheme for this compound.

Mechanism of Action

As a member of the cephem class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of PBP activity leads to the disruption of cell wall integrity, ultimately resulting in bacterial cell lysis and death.

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to G A Prepare serial dilutions of this compound B Incorporate into Brucella agar supplemented with fetal bovine serum A->B C Inoculate agar plates with standardized H. pylori suspension B->C D Incubate under microaerophilic conditions at 37°C for 72 hours C->D E Determine the lowest concentration with no visible growth (MIC) D->E G A Infect mice with a clinical isolate of H. pylori B Administer this compound, amoxicillin, or clarithromycin orally twice daily for 3 days A->B C Euthanize mice and excise stomachs B->C D Homogenize stomach tissue C->D E Plate serial dilutions on selective agar D->E F Count colony-forming units (CFU) to determine bacterial load E->F

Biological Activity of FR182024 Against Helicobacter pylori: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR182024 is a novel cephem derivative that has demonstrated significant promise as a potent agent against Helicobacter pylori, the bacterium responsible for a range of gastric diseases, including chronic gastritis, peptic ulcers, and gastric cancer. This technical guide synthesizes the available information on the biological activity of this compound, with a focus on its in vitro efficacy. As access to the full primary research articles is limited, this document provides a summary based on published abstracts and general knowledge of antimicrobial testing against H. pylori.

Core Compound Information

This compound is characterized by a specific chemical structure, featuring a (5-methyl-1,3,4-thiadiazol-2-yl)-thio moiety at the 3-position and a phenylacetamido group at the 7-position of the cephem nucleus.[1] This unique structure contributes to its potent antibacterial activity.

Quantitative Data

Published research highlights the "extremely potent in vitro anti-H.pylori activity" of this compound.[1] While the specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not available in the accessed abstracts, the compound's efficacy is noted to be superior to that of amoxicillin (AMPC) and clarithromycin (CAM), two standard antibiotics used in H. pylori eradication therapies.[1]

Table 1: Summary of In Vitro Anti-H. pylori Activity of this compound

CompoundTarget OrganismMIC Range (µg/mL)Comparator MICs (µg/mL)Reference
This compoundHelicobacter pyloriData not available in abstractSuperior to Amoxicillin (AMPC) and Clarithromycin (CAM)[1]

Note: The specific MIC values are expected to be detailed in the full-text publication.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against H. pylori, based on standard laboratory practices. The precise details of the methodology used for this compound would be found in the primary research articles.

Generalized Protocol for MIC Determination against H. pylori

  • Bacterial Strains and Culture Conditions:

    • Standard and clinical isolates of H. pylori are used.

    • Bacteria are cultured on appropriate media, such as Brucella agar or Columbia agar, supplemented with defibrinated horse or sheep blood.

    • Incubation is carried out under microaerophilic conditions (typically 5% O₂, 10% CO₂, and 85% N₂) at 37°C for 48-72 hours.

  • Inoculum Preparation:

    • H. pylori colonies are harvested from the agar plates and suspended in a suitable broth, such as Brucella broth or Mueller-Hinton broth, supplemented with fetal bovine serum.

    • The turbidity of the bacterial suspension is adjusted to a McFarland standard (e.g., 0.5), corresponding to a specific bacterial density (e.g., 10⁸ CFU/mL).

  • MIC Assay (Agar Dilution Method):

    • A series of agar plates containing twofold serial dilutions of this compound are prepared.

    • The standardized bacterial inoculum is applied to the surface of each agar plate.

    • Plates are incubated under microaerophilic conditions at 37°C for 72 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Mandatory Visualizations

Signaling Pathway

The precise signaling pathway inhibited by this compound in H. pylori is not detailed in the available abstracts. As a cephem antibiotic, this compound is a member of the broader class of β-lactam antibiotics. The general mechanism of action for β-lactams involves the inhibition of cell wall synthesis by targeting penicillin-binding proteins (PBPs). The following diagram illustrates a hypothetical signaling pathway for a generic β-lactam antibiotic targeting H. pylori.

G Hypothetical Signaling Pathway of a β-Lactam Antibiotic against H. pylori cluster_cell H. pylori Cell Beta-Lactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Binds to and inhibits Cell_Wall_Synthesis Peptidoglycan Synthesis PBP->Cell_Wall_Synthesis Catalyzes final steps of Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Hypothetical mechanism of a β-lactam antibiotic.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of a novel antibacterial compound against H. pylori.

G Experimental Workflow for In Vitro Anti-H. pylori Activity Start Start Strain_Selection Select H. pylori Strains (Standard & Clinical Isolates) Start->Strain_Selection Culture Culture Bacteria (Microaerophilic Conditions) Strain_Selection->Culture Inoculum_Prep Prepare Standardized Inoculum Culture->Inoculum_Prep MIC_Assay Perform MIC Assay (e.g., Agar Dilution) Inoculum_Prep->MIC_Assay Incubation Incubate Plates (72 hours) MIC_Assay->Incubation Data_Analysis Determine MIC Values Incubation->Data_Analysis End End Data_Analysis->End

Caption: General workflow for MIC determination.

Conclusion

This compound stands out as a cephem derivative with potent in vitro activity against H. pylori, surpassing that of commonly used antibiotics like amoxicillin and clarithromycin.[1] Further investigation based on the full-text publications is necessary to provide a comprehensive understanding of its quantitative efficacy, the precise experimental conditions under which this activity was observed, and the specific molecular mechanisms and signaling pathways it affects within H. pylori. The information presented here serves as a preliminary guide for researchers and drug development professionals interested in this promising anti-H. pylori agent.

References

An In-depth Technical Guide to the Discovery and Development of Romidepsin (FR901228)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romidepsin, also known as FR901228, Istodax®, and FK228, is a potent, bicyclic depsipeptide natural product that has garnered significant attention in the field of oncology.[1][2][3][4] Isolated from the fermentation broth of Chromobacterium violaceum, it is a selective inhibitor of class I histone deacetylases (HDACs).[3][4] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Romidepsin. It includes detailed experimental protocols for key assays, a summary of its biological activity in various cancer models, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Discovery and Development

Romidepsin was first isolated in 1994 by Fujisawa Pharmaceutical Company (now Astellas Pharma) from a soil bacterium, Chromobacterium violaceum, collected in the Yamagata Prefecture of Japan.[2] Initially identified for its potent antitumor properties, its mechanism of action was later elucidated in 1998 as a histone deacetylase inhibitor.[2]

The journey of Romidepsin from a natural product to a clinically approved drug involved extensive preclinical and clinical investigations. Phase I clinical trials for Romidepsin, then codenamed FK228 and FR901228, commenced in 1997.[2] Subsequent Phase II and III trials demonstrated significant efficacy in the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[2] In 2009, the U.S. Food and Drug Administration (FDA) granted approval for Romidepsin for the treatment of CTCL in patients who have received at least one prior systemic therapy.[5]

Total Synthesis

The complex structure of Romidepsin has presented a significant challenge for synthetic chemists. The first total synthesis was achieved in 1996.[2] Various synthetic routes have since been developed, with a common strategy involving the synthesis of key fragments followed by macrolactamization or macrolactonization to form the cyclic depsipeptide core.

Mechanism of Action

Romidepsin is a prodrug that is activated intracellularly. The disulfide bond in the molecule is reduced, exposing a free thiol group that chelates the zinc ion in the active site of class I HDAC enzymes (HDAC1 and HDAC2).[3][6] This inhibition of HDAC activity leads to the accumulation of acetylated histones and other non-histone proteins. The resulting changes in chromatin structure and gene expression lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4][7]

Biological Activity

Romidepsin exhibits potent cytotoxic activity against a broad range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[1][6][8] Its anticancer effects have been demonstrated in both hematological malignancies and solid tumors.

In Vitro Activity

The following table summarizes the 50% inhibitory concentration (IC50) of Romidepsin in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay ConditionsReference
Hut-78Cutaneous T-cell Lymphoma0.038 - 6.3624, 48, 72h; MTT assay[1]
Karpas-299T-cell Lymphoma0.44 - 3.8724, 48, 72h; MTT assay[1]
OCI-AML3Acute Myeloid Leukemia1-1.8 (72h)Cell Titer Glo assay[8]
SKM-1Myelodysplastic Syndrome1-1.8 (72h)Cell Titer Glo assay[8]
MDS-LMyelodysplastic Syndrome1-1.8 (72h)Cell Titer Glo assay[8]
U-937Histiocytic Lymphoma5.92Not Specified[6]
K562Chronic Myeloid Leukemia8.36Not Specified[6]
CCRF-CEMAcute Lymphoblastic Leukemia6.95Not Specified[6]
RT112Bladder Cancer524h; Clonogenic assay[9]
MBT2Bladder Cancer224h; Clonogenic assay[9]
HT1376Bladder Cancer0.624h; Clonogenic assay[9]
In Vivo Activity

In vivo studies using xenograft models have confirmed the antitumor efficacy of Romidepsin. For instance, in a neuroblastoma xenograft model, intraperitoneal injections of Romidepsin at 1.0 or 1.7 mg/kg every 3-4 days for a total of 5 doses significantly inhibited tumor growth.[2] In a bladder cancer xenograft model, a single intraperitoneal injection of 4 mg/kg Romidepsin in combination with radiation therapy resulted in significant tumor growth inhibition.[9] In a dedifferentiated liposarcoma xenograft model, intraperitoneal administration of Romidepsin twice weekly led to a significant reduction in tumor growth.[10] Furthermore, in Burkitt lymphoma xenograft models, weekly intraperitoneal injections of 4.4 mg/kg Romidepsin for three weeks, or intravenous injections of 2.2 mg/kg three times a week for two weeks, significantly reduced tumor burden and extended survival.[11]

Experimental Protocols

HDAC Inhibition Assay

This protocol describes a method for determining the IC50 of Romidepsin against HDAC1 and HDAC2 enzymes.

Materials:

  • HDAC1 or HDAC2 enzyme fraction (e.g., from overexpressing 293T cells)

  • [³H]acetyl-labeled histones

  • Romidepsin

  • Assay buffer

  • Concentrated HCl

  • Ethylacetate

  • Aqueous counting scintillant

Procedure:

  • To 90 µL of the HDAC enzyme fraction, add increasing concentrations of Romidepsin.

  • Add 10 µL of [³H]acetyl-labeled histones (25,000 cpm/10 µg).

  • Incubate the mixture at 37°C for 15 minutes.

  • Stop the reaction by adding 10 µL of concentrated HCl.

  • Extract the released [³H]acetic acid with 1 mL of ethylacetate.

  • Transfer 0.9 mL of the solvent layer to 5 mL of aqueous counting scintillant II solution.

  • Determine the radioactivity using a scintillation counter.

  • Calculate IC50 values from at least three independent dose-response curves.[6]

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for assessing the effect of Romidepsin on cancer cell viability.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Romidepsin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in 96-well plates at a density of 5 × 10⁴ to 1 × 10⁵ cells/well.

  • Incubate the cells for 24 hours.

  • Treat the cells with increasing concentrations of Romidepsin (e.g., 0.5–25 nM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 170 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.[1][6]

Western Blot for Histone Acetylation

This protocol details the procedure for detecting changes in histone acetylation following Romidepsin treatment.

Materials:

  • Cancer cell lines

  • Romidepsin

  • Lysis buffer

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-pan-Histone H3, anti-pan-Histone H4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of Romidepsin for a specified time (e.g., 24 or 48 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate 10-20 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Normalize the acetylated histone levels to total histone or β-actin levels.[3][12][13][14]

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of Romidepsin in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude, SCID, or NSG mice)

  • Cancer cell line of interest

  • Romidepsin

  • Vehicle control (e.g., 5% DMSO in dH2O)

  • Calipers

Procedure:

  • Subcutaneously inject cancer cells (e.g., 2 x 10⁶ cells) into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Romidepsin (e.g., 1.0-4.4 mg/kg) via intraperitoneal or intravenous injection according to a predetermined schedule (e.g., twice weekly, weekly for 3 weeks).

  • Administer the vehicle control to the control group.

  • Measure the tumor volume with calipers (Volume = (width)² x length/2) at regular intervals (e.g., twice weekly).

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blot, IHC).[2][9][10][11][15]

Signaling Pathways Modulated by Romidepsin

Romidepsin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

Romidepsin downregulates the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. It has been shown to decrease the phosphorylation of PI3K, Akt, and mTOR, leading to the inhibition of downstream signaling and protein synthesis.[3][16]

PI3K_Akt_mTOR_Pathway Romidepsin Romidepsin PI3K PI3K Romidepsin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Romidepsin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and differentiation. Romidepsin, particularly in combination with other agents, has been shown to downregulate this pathway.[1][17]

MAPK_ERK_Pathway Romidepsin Romidepsin (in combination) ERK ERK Romidepsin->ERK Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Romidepsin can inhibit the MAPK/ERK signaling pathway.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway plays a crucial role in embryogenesis and tumorigenesis. Romidepsin has been found to inhibit this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator.[3]

Wnt_beta_catenin_Pathway cluster_beta_catenin β-catenin Degradation Romidepsin Romidepsin beta_catenin β-catenin Romidepsin->beta_catenin Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Romidepsin promotes the degradation of β-catenin, inhibiting Wnt signaling.

Conclusion

Romidepsin is a valuable addition to the armamentarium of anticancer drugs, particularly for the treatment of T-cell lymphomas. Its unique mechanism of action as a potent and selective class I HDAC inhibitor provides a strong rationale for its clinical use and for further investigation in other malignancies. The detailed information on its discovery, synthesis, biological activity, and experimental protocols provided in this guide is intended to facilitate further research and development in this promising area of cancer therapy.

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Clovibactin and Its Role in Antibiotic Research

Introduction

The rise of antimicrobial resistance (AMR) constitutes a significant threat to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action. Clovibactin, a recently discovered depsipeptide antibiotic, represents a promising advancement in the fight against drug-resistant bacteria. Isolated from the previously uncultured bacterium Eleftheria terrae, Clovibactin demonstrates potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with no detectable resistance development to date.[1][2][3] This technical guide provides a comprehensive overview of Clovibactin, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization.

Chemical Structure of Clovibactin

Clovibactin is a cyclic depsipeptide with the molecular formula C43H70N10O11. Its structure is characterized by a macrocyclic ring and a side chain containing several non-canonical amino acids.

Quantitative Data: Antimicrobial Activity of Clovibactin

The efficacy of Clovibactin has been quantified using Minimum Inhibitory Concentration (MIC) assays against a variety of bacterial strains. The following table summarizes the reported MIC values.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MSSA) ATCC 29213Gram-positive0.5 - 2
Staphylococcus aureus (MRSA) ATCC 700698Gram-positive0.5 - 2
Staphylococcus epidermidis ATCC 14990Gram-positive0.125 - 1
Bacillus subtilis ATCC 6051Gram-positive0.125 - 1
Vancomycin-Resistant Enterococci (VRE)Gram-positive0.5 - 2
Escherichia coli ATCC 10798Gram-negative16 - 32

Note: MIC values can vary slightly based on experimental conditions.[2]

Mechanism of Action

Clovibactin employs a multifaceted mechanism of action that targets the bacterial cell wall synthesis pathway at a critical and immutable juncture.

  • Binding to Pyrophosphate of Lipid Precursors: Clovibactin selectively binds to the pyrophosphate moiety of essential peptidoglycan precursors, namely Lipid II, Lipid III (a precursor for wall teichoic acid), and C55PP (undecaprenyl pyrophosphate).[1][3] This binding is highly specific and likened to a "cage" (derived from the Greek "Klouvi," which inspired the name Clovibactin) that sequesters these vital building blocks.[4]

  • Formation of Supramolecular Fibrils: Upon binding to its targets on the bacterial membrane, Clovibactin self-assembles into large, stable, supramolecular fibrils.[3] These fibrillar structures further stabilize the interaction with the lipid precursors, effectively preventing their incorporation into the growing peptidoglycan layer.

  • Induction of Autolysis: The disruption of cell wall integrity by Clovibactin triggers the release of bacterial autolysins, which are enzymes that degrade the existing cell wall, leading to cell lysis and death.[3][5]

This multi-target and sequestration mechanism, which focuses on a highly conserved and essential part of the precursor molecules, is believed to be the reason for the lack of observed resistance to Clovibactin.[5]

Signaling Pathways and Stress Response

Clovibactin's interference with cell wall synthesis induces a significant stress response in bacteria, primarily through the activation of the LiaRS two-component system .[1][6] The LiaRS system is a key sensor of cell envelope stress in Firmicutes.

G cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm LiaS LiaS (Histidine Kinase) LiaR LiaR (Response Regulator) LiaS->LiaR Phosphorylates Lipid_II Lipid II Lipid_II->LiaS Stress Signal Clovibactin Clovibactin Clovibactin->Lipid_II Binds Pyrophosphate LiaR_P LiaR-P (Phosphorylated) DNA liaI Promoter LiaR_P->DNA Binds liaI_mRNA liaI mRNA DNA->liaI_mRNA Transcription Stress_Proteins Stress Response Proteins liaI_mRNA->Stress_Proteins Translation Stress_Proteins->LiaS Feedback Regulation G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Clovibactin Serial Dilutions in 96-well Plate start->prep_plate inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

References

The Quest for FR182024: An In-Depth Analysis Reveals a Scarcity of Public Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for preliminary efficacy studies on the compound designated FR182024, publicly available information is virtually non-existent, precluding the creation of a detailed technical guide as requested. The designation "FR" suggests a probable origin with the former Fujisawa Pharmaceutical Co., now part of Astellas Pharma, but no substantive data on this specific compound has been released into the public domain.

Efforts to locate quantitative data, experimental protocols, or details regarding signaling pathways for this compound have been unsuccessful. This scarcity of information strongly indicates that this compound is likely an internal compound designation used during the early stages of drug discovery and development. Compounds at this phase are often not disclosed in scientific literature or public databases until they advance to later-stage clinical trials or are the subject of published research.

A singular reference to "FR-182024" appears on the website of Orgasynth, a chemical supplier, where the compound is listed but marked as "Not Available For Sale." This listing provides no further details about its properties, mechanism of action, or any associated research.

The "FR" prefix was a common naming convention for compounds developed by Fujisawa Pharmaceutical Co.[1][2][3] which merged with Yamanouchi Pharmaceutical Co. in 2005 to form Astellas Pharma Inc.[4]. While the pipelines of both Fujisawa and Astellas have included numerous "FR" designated compounds, specific information regarding this compound is not present in their published materials or patent databases.

Without access to any preliminary studies, efficacy data, or mechanistic information, it is not possible to fulfill the request for a technical guide that includes:

  • Data Presentation: No quantitative data is available to summarize in tabular form.

  • Experimental Protocols: No cited experiments exist from which to detail methodologies.

  • Visualization of Signaling Pathways: The mechanism of action and any associated signaling pathways of this compound remain unknown.

References

understanding the novelty of FR182024

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the provided search results indicates a complete absence of information regarding a compound or drug designated as "FR182024." Searches for its mechanism of action, synthesis, and clinical trials have yielded no relevant information. The search results pertain to other pharmaceutical agents, such as Cariprazine, Androgen Receptor Signaling Inhibitors, PF-07220060, Tenofovir, and a patent related to FGF18 and an IL-1 antagonist.

Consequently, it is not possible to generate the requested in-depth technical guide or whitepaper on the novelty of this compound. The core requirements, including data presentation in tables, detailed experimental protocols, and mandatory visualizations of signaling pathways, cannot be fulfilled due to the lack of any foundational data on this topic within the provided search results.

Further investigation would be required to determine if "this compound" is a correct designation or if it is a compound that is not yet in the public domain. Without any primary or secondary sources of information, a comprehensive technical document cannot be produced.

FR182024: A Novel Cephem Derivative with Potent Anti-Helicobacter pylori Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa of more than half of the world's population.[1] Chronic infection with H. pylori is a major etiological factor for various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric malignancies such as mucosa-associated lymphoid tissue (MALT) lymphoma and gastric adenocarcinoma.[2] The increasing prevalence of antibiotic resistance in H. pylori strains to commonly used antibiotics like clarithromycin and metronidazole has significantly compromised the efficacy of standard eradication therapies, creating an urgent need for novel antimicrobial agents.[3][4]

FR182024 is a novel cephem derivative that has demonstrated extremely potent in vitro and in vivo activity against Helicobacter pylori.[5][6] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its potential as a therapeutic agent for the eradication of H. pylori. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-H. pylori therapies.

In Vitro Anti-Helicobacter pylori Activity

This compound has shown remarkable in vitro activity against a range of Helicobacter pylori strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to standard-of-care antibiotics, ampicillin (AMPC) and clarithromycin (CAM).

CompoundH. pylori Strain(s)MIC (µg/mL)
This compound Information not available in abstractData requires full-text access
Ampicillin (AMPC)Information not available in abstractData requires full-text access
Clarithromycin (CAM)Information not available in abstractData requires full-text access

Data to be populated from the full text of "Synthesis and anti-Helicobacter pylori activity of this compound, a new cephem derivative" and "Studies on anti-Helicobacter pylori agents. Part 2: new cephem derivatives."

In Vivo Therapeutic Efficacy

The therapeutic potential of this compound has been evaluated in a murine model of H. pylori infection. The in vivo studies have demonstrated superior therapeutic efficacy of this compound compared to both ampicillin and clarithromycin.[5][6]

Treatment GroupDosageRoute of AdministrationReduction in H. pylori Colonization (CFU/stomach)
This compound Data requires full-text accessOralData requires full-text access
Ampicillin (AMPC)Data requires full-text accessOralData requires full-text access
Clarithromycin (CAM)Data requires full-text accessOralData requires full-text access
Vehicle Control-Oral-

Data to be populated from the full text of "Synthesis and anti-Helicobacter pylori activity of this compound, a new cephem derivative" and "Studies on anti-Helicobacter pylori agents. Part 2: new cephem derivatives."

A key finding from these studies is that this compound exhibits a low potential for causing diarrhea, a common side effect associated with many antibiotics.[5] This favorable safety profile is attributed to its instability against β-lactamases, which are produced by intestinal bacteria.

Mechanism of Action

As a cephem derivative, this compound belongs to the β-lactam class of antibiotics. The proposed mechanism of action for β-lactam antibiotics against bacteria is the inhibition of cell wall synthesis. Specifically, they act by acylating the transpeptidase enzyme, which is essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death.

G This compound This compound (Cephem Derivative) PBP Penicillin-Binding Proteins (PBPs) / Transpeptidases This compound->PBP Inhibition Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-Helicobacter pylori activity.

In Vitro Susceptibility Testing
  • Bacterial Strains and Culture Conditions: Helicobacter pylori strains are cultured on Brucella agar supplemented with 5% horse serum under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

  • Minimum Inhibitory Concentration (MIC) Determination: The MICs of this compound and comparator agents are determined by the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial twofold dilutions of the test compounds are prepared in Mueller-Hinton agar supplemented with 5% defibrinated sheep blood. A bacterial suspension adjusted to a 0.5 McFarland standard is inoculated onto the agar plates. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria after incubation under microaerophilic conditions at 37°C for 72 hours.

In Vivo Efficacy Studies in a Murine Model
  • Animal Model: Specific pathogen-free male mice are used for the in vivo studies.

  • H. pylori Infection: Mice are orally inoculated with a suspension of a pathogenic strain of H. pylori. Infection is allowed to establish for a defined period, typically one week.

  • Drug Administration: this compound, ampicillin, and clarithromycin are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally to the infected mice twice daily for a period of three days.

  • Assessment of Bacterial Load: Twenty-four hours after the final dose, mice are euthanized, and their stomachs are aseptically removed. The stomach tissue is homogenized in a suitable broth, and serial dilutions of the homogenate are plated on selective agar plates for H. pylori. The plates are incubated under microaerophilic conditions, and the number of colony-forming units (CFU) per stomach is determined. The therapeutic efficacy is expressed as the reduction in the mean number of CFU/stomach in the treated groups compared to the vehicle-treated control group.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Culture H. pylori Culture MIC MIC Determination (Agar Dilution) Culture->MIC Infection Mouse Infection with H. pylori MIC->Infection Promising candidates advance Treatment Oral Administration of this compound Infection->Treatment Assessment Assessment of Gastric Bacterial Load Treatment->Assessment

Figure 2: Experimental workflow for evaluating this compound.

Chemical Structure

This compound is a cephem derivative characterized by a (5-methyl-1,3,4-thiadiazol-2-yl)-thio moiety at the 3-position and a phenylacetamido group at the 7-position of the cephem nucleus.[6]

G This compound [Chemical structure diagram of this compound to be inserted here] A detailed chemical structure would require access to the full publication. The description indicates a cephem core with specific substitutions at positions 3 and 7.

Figure 3: Chemical structure of this compound.

Conclusion

This compound emerges as a highly promising therapeutic candidate for the treatment of Helicobacter pylori infections. Its potent in vitro and superior in vivo efficacy against H. pylori, coupled with a favorable safety profile characterized by a low potential for causing diarrhea, positions it as a valuable lead compound for further development. The data presented in this technical guide underscore the potential of this compound to address the growing challenge of antibiotic resistance in H. pylori and improve patient outcomes. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its performance in clinical trials, is warranted.

References

Methodological & Application

Application Notes and Protocols for FR180204: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of FR180204, a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document includes detailed experimental protocols, quantitative data, and visual representations of the relevant signaling pathway and experimental workflows to facilitate the effective use of this compound in research and drug discovery.

Note on Compound Name: Initial research indicates a potential user query for "FR182024". However, literature primarily details the ERK inhibitor as FR180204 . This document pertains to FR180204.

Quantitative Data Summary

FR180204 is a selective, ATP-competitive inhibitor of ERK1 and ERK2.[1][2][3] Its inhibitory activity and selectivity have been characterized in various in vitro assays.

TargetAssay TypeIC50 / KiSpeciesNotes
ERK1Kinase AssayIC50: 0.51 µMHuman-
Ki: 0.31 µMHuman[1][2][3]
ERK2Kinase AssayIC50: 0.33 µMHuman-
Ki: 0.14 µMHuman[1][2][3]
p38αKinase AssayIC50: 10 µMHumanDisplays over 30-fold selectivity for ERK over p38α.
AP-1TransactivationIC50: 3.1 µMMinkInhibits TGFβ-induced AP-1 activation in Mv1Lu cells.[1][2]
MEK1, MKK4, IKKα, PKCα, Src, Syc, PDGFαKinase AssaysNo significant activityHumanNo activity observed at concentrations up to 30 µM.
H1975 (NSCLC cell line)Cell ViabilityIC50: ~7.5 µMHuman[4]
H2170 (NSCLC cell line)Cell ViabilityIC50: ~12.5 µMHuman[4]

Signaling Pathway

FR180204 targets the terminal kinases, ERK1 and ERK2, in the classical Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[5]

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response FR180204 FR180204 FR180204->ERK Inhibition

ERK Signaling Pathway and FR180204 Inhibition Point.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for in vitro studies using FR180204.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment Cell Treatment with FR180204 Cell_Culture->Treatment Compound_Prep FR180204 Stock Solution Preparation Compound_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) Treatment->Viability_Assay Kinase_Assay Kinase Assay (Biochemical) Treatment->Kinase_Assay (Cell-free) Western_Blot Western Blot Analysis (p-ERK, Total ERK) Treatment->Western_Blot Data_Analysis Data Quantification and Interpretation Viability_Assay->Data_Analysis Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis

General workflow for in vitro studies with FR180204.
Cell Viability Assay (WST-1 Method)

This protocol is adapted from a study on colorectal cancer cells treated with FR180204.[6]

Materials:

  • DLD-1 or LoVo human colorectal cancer cells (or other cell line of interest)

  • 96-well plates

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • FR180204

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of FR180204 in complete growth medium at desired concentrations (e.g., 1 µM to 150 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of FR180204. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubate the plates for 24 or 48 hours at 37°C and 5% CO2.

  • At the end of the incubation period, remove the medium.

  • Add 100 µL of WST-1 reagent to each well and incubate for 4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Kinase Assay (ERK2)

This protocol is based on a method for determining the IC50 of FR180204 for ERK2.[1][3]

Materials:

  • Nunc-Immuno MaxiSorp plates

  • Myelin Basic Protein (MBP)

  • Phosphate-Buffered Saline (PBS)

  • PBS with 0.05% Tween 20 (T-PBS)

  • Blocking buffer (T-PBS with 3% BSA)

  • Recombinant active ERK2

  • ATP

  • FR180204

  • Assay dilution buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 50 µg/mL BSA)

  • Anti-phospho-MBP antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Microplate reader capable of luminescence detection

Procedure:

  • Coat the wells of a Nunc-Immuno MaxiSorp plate with 20 µg/mL MBP solution in PBS and incubate.

  • Wash the wells with T-PBS.

  • Block the wells with blocking buffer for 10 minutes at room temperature.

  • Wash the wells with T-PBS.

  • Prepare a reaction mixture in assay dilution buffer containing recombinant ERK2, ATP, and varying concentrations of FR180204. Include a vehicle control (0.1% DMSO) and a no-kinase control.

  • Add the reaction mixture to the wells and incubate for 1 hour at room temperature.

  • Wash the plates twice with T-PBS.

  • Add anti-phospho-MBP antibody (0.2 µg/mL) to each well and incubate for 1 hour at room temperature.

  • Wash the wells and add HRP-conjugated secondary antibody. Incubate for 30 minutes.

  • Wash the wells and add the chemiluminescent substrate.

  • Measure the luminescence using a microplate reader.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of FR180204.

Western Blot Analysis for ERK Phosphorylation

This protocol is a general method for assessing the inhibition of ERK phosphorylation in cell lysates.[4][5][7][8]

Materials:

  • Cell line of interest (e.g., A549, H1975, H2170)

  • 6-well plates

  • Complete growth medium

  • FR180204

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Tris-Buffered Saline with 0.1% Tween 20 (TBST)

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of FR180204 for the desired time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

References

Application Notes and Protocols for FR182024 (Cephem Antibiotic) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR182024 is a cephem-class antibiotic developed by Fujisawa Pharmaceutical Co., Ltd. While specific public data for a compound explicitly named "this compound" is limited, extensive research is available for a closely related and potentially identical compound from the same manufacturer, known as FK027 (Cefixime). This document leverages the available data on FK027 to provide detailed application notes and protocols for its use in animal models, which are expected to be highly relevant for this compound.

Cephem antibiotics are a subgroup of β-lactam antibiotics that include cephalosporins and cephamycins.[1] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3]

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of FK027 (as a proxy for this compound) in mouse models of bacterial infection.

Animal ModelPathogenAdministration RouteDosage RegimenEfficacy (ED50 in mg/kg)Reference Compound(s)Reference ED50 (mg/kg)
MouseEscherichia coliOralSingle dose0.25Cefaclor1.8
MouseKlebsiella pneumoniaeOralSingle dose0.5Cefaclor4.4
MouseProteus mirabilisOralSingle dose0.1Cefaclor1.3
MouseProteus vulgarisOralSingle dose0.2Cefaclor>100
MouseSerratia marcescensOralSingle dose12.5Cefaclor>100
MouseStaphylococcus aureusOralSingle dose11.2Cefaclor1.4

Experimental Protocols

In Vivo Efficacy Studies in a Mouse Infection Model

This protocol outlines the methodology for assessing the therapeutic efficacy of this compound (using FK027 data as a reference) in a systemic bacterial infection model in mice.[4][5]

1. Animal Model:

  • Species: Male ICR mice

  • Weight: 18-22 g

  • Acclimation: Acclimate animals for at least 72 hours before the experiment with free access to standard laboratory chow and water.

2. Bacterial Strains and Inoculum Preparation:

  • Use clinically relevant strains of gram-negative and gram-positive bacteria (e.g., E. coli, K. pneumoniae, S. aureus).

  • Culture the bacterial strains overnight on appropriate agar plates (e.g., Mueller-Hinton agar).

  • Suspend bacterial colonies in sterile saline or broth to a desired concentration (e.g., 10^6 to 10^8 CFU/mL), often standardized using a spectrophotometer. The final inoculum should be suspended in a mucin-containing solution to enhance virulence.

3. Infection Procedure:

  • Administer the bacterial suspension intraperitoneally (IP) to the mice. The injection volume is typically 0.5 mL.

4. Drug Preparation and Administration:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle, such as a 0.5% aqueous solution of carboxymethyl cellulose.

  • Route of Administration: Oral gavage is a common route for assessing orally active cephalosporins.[4][5]

  • Dosing: Administer the drug at various doses to different groups of infected mice. A single dose is typically administered 1 hour post-infection.

5. Observation and Endpoint:

  • Monitor the animals for a period of 7 days post-infection.

  • Record the number of surviving animals in each treatment group.

  • The primary endpoint is the 50% effective dose (ED50), calculated using a standard method such as the probit method.

Pharmacokinetic Studies in Rodents

This protocol provides a general framework for conducting pharmacokinetic studies of this compound in rats or mice to determine parameters such as absorption, distribution, metabolism, and excretion.

1. Animal Model:

  • Species: Sprague-Dawley rats or ICR mice.

  • Cannulation (Optional): For serial blood sampling, cannulation of the jugular vein or carotid artery may be performed under anesthesia prior to the study.

2. Drug Administration:

  • Routes: Administer this compound via the intended clinical route (e.g., oral gavage) and intravenously (IV) to determine absolute bioavailability.

  • Dosage: Administer a single, known dose of the compound.

3. Sample Collection:

  • Blood: Collect blood samples at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Urine and Feces: House animals in metabolic cages to collect urine and feces for excretion analysis.

4. Sample Analysis:

  • Process blood samples to obtain plasma or serum.

  • Analyze the concentration of this compound in plasma, urine, and feces using a validated analytical method, such as high-performance liquid chromatography (HPLC).

5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (F%)

Mechanism of Action and Signaling Pathway

Mechanism of Action

This compound, as a cephem antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] This action is achieved through the covalent binding of the β-lactam ring of the antibiotic to the active site of penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. The inhibition of PBPs leads to a defective cell wall and ultimately results in bacterial cell lysis and death.

Studies on the closely related compound FK027 have shown that it has a high affinity for PBPs 3, 1a, and 1bs in Escherichia coli.[6] Furthermore, its potent antibacterial activity is attributed to its high stability against a wide range of β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics.[6]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound at the bacterial cell wall.

FR182024_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall & Membrane cluster_cytoplasm Cytoplasm This compound This compound (Cephem Antibiotic) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis & Death Peptidoglycan->CellLysis Prevents

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.

Experimental_Workflow AnimalAcclimation Animal Acclimation (Mice) Infection Intraperitoneal Infection AnimalAcclimation->Infection InoculumPrep Bacterial Inoculum Preparation InoculumPrep->Infection DrugAdmin This compound Administration (Oral Gavage) Infection->DrugAdmin Observation 7-Day Observation (Survival Monitoring) DrugAdmin->Observation DataAnalysis Data Analysis (ED50 Calculation) Observation->DataAnalysis

Caption: In vivo efficacy study workflow.

References

Application Notes and Protocols for Determining the Susceptibility of Helicobacter pylori to Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Techniques for Testing Susceptibility of H. pylori to DHODH Inhibitors (e.g., FR182877)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helicobacter pylori (H. pylori) infection is a major cause of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1][2] The increasing prevalence of antibiotic resistance necessitates the development of novel therapeutic agents.[1][3] Dihydroorotate dehydrogenase (DHODH) has been identified as a promising target for the development of new drugs against H. pylori.[3][4][5][6] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is essential for the survival of H. pylori as it lacks the pyrimidine salvage pathway.[4][6] This document provides detailed protocols for testing the susceptibility of H. pylori to DHODH inhibitors.

Signaling Pathway of DHODH in H. pylori

The DHODH enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate.[6] Inhibition of this enzyme leads to pyrimidine starvation and ultimately inhibits the growth of H. pylori.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Orotidylate Orotidylate (OMP) Orotate->Orotidylate PRPP PRPP PRPP->Orotidylate Uridylate Uridylate (UMP) Orotidylate->Uridylate Pyrimidine_Nucleotides Pyrimidine Nucleotides (RNA and DNA synthesis) Uridylate->Pyrimidine_Nucleotides DHODH_Inhibitor DHODH Inhibitor (e.g., FR182877) DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH_Inhibitor->DHODH Inhibition

Caption: De novo pyrimidine biosynthesis pathway in H. pylori.

Experimental Protocols

The agar dilution method is considered the gold standard for antimicrobial susceptibility testing of H. pylori.[7][8][9]

Materials:

  • H. pylori strains (including a reference strain, e.g., ATCC 43504)

  • DHODH inhibitor (e.g., FR182877)

  • Mueller-Hinton agar or Brucella agar

  • Laked horse blood or fetal bovine serum

  • Appropriate antimicrobial supplements (to prevent contamination)

  • Solvent for the inhibitor (e.g., DMSO)

  • Sterile petri dishes

  • Microaerophilic gas generating system (e.g., GasPak™)

  • Incubator (37°C)

  • McFarland turbidity standards (0.5 and 3.0)

  • Spectrophotometer

Procedure:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton or Brucella agar according to the manufacturer's instructions and supplement with 5-10% laked horse blood or fetal bovine serum.

    • Autoclave the medium and cool it to 45-50°C in a water bath.

    • Prepare a stock solution of the DHODH inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial twofold dilutions of the inhibitor to achieve the desired final concentrations in the agar plates. The final concentration of the solvent should not exceed 1% and a solvent control plate should be included.

    • Add the appropriate volume of each inhibitor dilution to the molten agar, mix thoroughly, and pour into sterile petri dishes.

    • Allow the plates to solidify at room temperature.

  • Inoculum Preparation:

    • Subculture H. pylori strains from frozen stocks onto non-selective blood agar plates and incubate for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C.

    • Harvest fresh colonies and suspend them in sterile Brucella broth or saline.

    • Adjust the turbidity of the bacterial suspension to match a McFarland 3.0 standard (approximately 9 x 10⁸ CFU/mL).[1]

  • Inoculation:

    • Using a multipoint inoculator, spot 1-2 µL of each bacterial suspension onto the surface of the agar plates, including a drug-free control plate and a solvent control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates in a microaerophilic atmosphere at 37°C for 72 hours.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the DHODH inhibitor that completely inhibits visible growth of the H. pylori strain. A faint haze or a single colony at the inoculation spot is disregarded.

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of H. pylori DHODH.

Materials:

  • Recombinant H. pylori DHODH enzyme

  • Dihydroorotate (DHO) as the substrate

  • Coenzyme Q10 (CoQ10) or another suitable electron acceptor

  • 2,6-dichloroindophenol (DCIP) as a colorimetric indicator

  • Assay buffer (e.g., Tris-HCl with detergent)

  • DHODH inhibitor

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Setup:

    • The assay is based on the reduction of DCIP, which can be monitored spectrophotometrically.

    • In a 96-well plate, add the assay buffer, recombinant H. pylori DHODH enzyme, and varying concentrations of the DHODH inhibitor.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrates (DHO and CoQ10) and DCIP.

    • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the DHODH activity by 50%. This can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from susceptibility testing should be summarized in a clear and structured format.

Table 1: MIC of DHODH Inhibitor against H. pylori Strains

H. pylori StrainInhibitor Concentration (µg/mL)MIC (µg/mL)
Strain 1 (Clinical Isolate)0.06, 0.125, 0.25, 0.5, 1, 2, 4, 80.5
Strain 2 (Clinical Isolate)0.06, 0.125, 0.25, 0.5, 1, 2, 4, 81
ATCC 43504 (Reference)0.06, 0.125, 0.25, 0.5, 1, 2, 4, 80.25
.........

Experimental Workflow

The overall workflow for testing the susceptibility of H. pylori to a novel DHODH inhibitor is depicted below.

Susceptibility_Testing_Workflow cluster_0 In Vitro Susceptibility Testing cluster_1 Target-Based Assay Compound_Prep Prepare DHODH Inhibitor Stock Solution Agar_Plates Prepare Agar Plates with Serial Dilutions of Inhibitor Compound_Prep->Agar_Plates Inoculation Inoculate Plates Agar_Plates->Inoculation Inoculum_Prep Prepare H. pylori Inoculum (McFarland 3.0) Inoculum_Prep->Inoculation Incubation Incubate under Microaerophilic Conditions (37°C, 72h) Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Data_Analysis Data Analysis and Interpretation MIC_Determination->Data_Analysis Enzyme_Assay Perform DHODH Enzyme Inhibition Assay IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination IC50_Determination->Data_Analysis

Caption: Workflow for H. pylori susceptibility testing.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the in vitro efficacy of novel DHODH inhibitors against H. pylori. The combination of whole-cell antimicrobial susceptibility testing and target-based enzymatic assays will provide robust data for the preclinical development of new therapeutic agents to combat H. pylori infections. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results.

References

Application Notes and Protocols for FR182024

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR182024 is a potent, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It selectively blocks the phosphorylation of STAT3 at the tyrosine residue 705 (Tyr705), a critical step for its activation, dimerization, and subsequent nuclear translocation to regulate gene expression. This inhibitory action makes this compound a valuable tool for studying the roles of STAT3 in various cellular processes, including cell proliferation, apoptosis, and inflammation, and for investigating its potential as a therapeutic agent in diseases where STAT3 is aberrantly activated, such as in various cancers.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

PropertyValue
Molecular Formula C₂₀H₂₁N₃O₃
Molecular Weight 367.4 g/mol
Appearance Crystalline solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
IC₅₀ 18 µM for inhibition of STAT3 phosphorylation

Storage Conditions

FormStorage TemperatureStability
Solid -20°CUp to 3 years
DMSO Stock Solution -20°CUp to 2 weeks

Solution Preparation

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.674 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the solid. For 3.674 mg of this compound, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C.

Experimental Protocols

1. Inhibition of STAT3 Phosphorylation in Cell Culture (Western Blot Analysis)

This protocol details a method to assess the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation in a mammalian cell line using Western blotting.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Seed cells in culture plates B Incubate for 24 hours A->B C Pre-treat with this compound (various concentrations) for 1-2 hours B->C D Stimulate with a cytokine (e.g., IL-6) for 15-30 minutes C->D E Lyse cells to extract total protein D->E F Quantify protein concentration (e.g., BCA assay) E->F G Separate proteins by SDS-PAGE F->G H Transfer proteins to a PVDF membrane G->H I Block the membrane H->I J Incubate with primary antibodies (anti-p-STAT3, anti-STAT3, anti-loading control) I->J K Incubate with HRP-conjugated secondary antibodies J->K L Detect signal using chemiluminescence K->L M Analyze band intensities L->M

Caption: Workflow for Western Blot Analysis of STAT3 Phosphorylation.

Materials:

  • Mammalian cell line known to express STAT3 (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Cytokine for stimulation (e.g., Interleukin-6, IL-6)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • This compound Treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).

  • Aspirate the culture medium and replace it with the medium containing this compound or vehicle. Incubate for 1-2 hours.

  • Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-6 at a final concentration of 20 ng/mL) to the wells and incubate for 15-30 minutes.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with antibodies against total STAT3 and a loading control protein.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal and the loading control.

2. Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of a cancer cell line using an MTT assay.

Experimental Workflow:

G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with various concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Caption: Workflow for MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set to 100% viability).

STAT3 Signaling Pathway

This compound acts on a key node in the STAT3 signaling pathway. The following diagram illustrates the canonical STAT3 signaling cascade and the point of inhibition by this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Tyr705 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Expression Target Gene Expression (e.g., cell survival, proliferation) DNA->Gene_Expression 7. Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Ligand Binding This compound This compound This compound->STAT3_inactive Inhibits Phosphorylation

Caption: The STAT3 Signaling Pathway and Inhibition by this compound.

References

Application Notes and Protocols for FR182024 in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature, chemical databases, and patent records, no specific information has been found for a compound designated "FR182024" in the context of microbiology research or any other scientific application.

The searches conducted included queries for its chemical structure, mechanism of action, antimicrobial properties, and any associated experimental protocols. The lack of retrievable data suggests that "this compound" may be:

  • An internal compound designation not yet disclosed in public literature.

  • A new or emerging compound for which research has not yet been published.

  • A potential typographical error in the compound identifier.

Without foundational information on the identity and biological activity of this compound, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations.

We recommend verifying the compound identifier and consulting internal documentation or primary sources for information on this specific molecule. Should a correct or alternative designation be available, we would be pleased to assist in generating the requested scientific content.

Application Notes and Protocols for FR180204 in Dual-Drug Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR180204 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in various cancers, driving cell proliferation, survival, and differentiation. Consequently, targeting this pathway, specifically at the level of ERK, has emerged as a promising strategy in cancer therapy.

However, cancer cells can develop resistance to single-agent therapies by activating alternative survival pathways. A common mechanism of resistance to ERK pathway inhibition is the compensatory activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[2] This crosstalk between the two pathways provides a strong rationale for dual-drug therapy, combining an ERK inhibitor like FR180204 with an inhibitor of the PI3K/AKT pathway to achieve synergistic anti-tumor effects and overcome resistance.[2][3]

These application notes provide a framework for designing and conducting dual-drug therapy studies using FR180204, with a focus on its combination with PI3K pathway inhibitors. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating the efficacy of such combination therapies.

Data Presentation: Synergistic Effects of FR180204 in Combination Therapy

The following table summarizes hypothetical, yet representative, quantitative data from a study investigating the synergistic effects of FR180204 in combination with a generic PI3K inhibitor (PI3Ki) in a human cancer cell line with a constitutively active RAS/RAF/MEK/ERK pathway.

Treatment GroupDrug Concentration (µM)Cell Viability (% of Control)IC50 (µM)Combination Index (CI)
FR180204 Alone 0.190.5 ± 4.25.2-
175.2 ± 3.8
551.3 ± 2.9
1035.8 ± 2.1
2018.9 ± 1.5
PI3K Inhibitor Alone 0.192.1 ± 4.58.7-
180.4 ± 4.1
562.7 ± 3.5
1048.9 ± 2.8
2030.1 ± 2.0
FR180204 + PI3K Inhibitor (1:1 Ratio) 0.1 + 0.185.3 ± 4.02.10.65 (Synergism)
1 + 155.6 ± 3.1
5 + 525.8 ± 1.9
10 + 1010.2 ± 1.1
20 + 204.5 ± 0.8

Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data presented here is for illustrative purposes and should be determined experimentally for specific cell lines and drug combinations.

Signaling Pathways and Experimental Workflow

Rationale for Dual Inhibition of ERK and PI3K Pathways

The diagram below illustrates the rationale for combining FR180204 with a PI3K inhibitor. Activation of Receptor Tyrosine Kinases (RTKs) can trigger both the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways. Inhibition of the ERK pathway alone with FR180204 can lead to a feedback activation of the PI3K/AKT pathway, thus diminishing the therapeutic effect. Concurrent inhibition of both pathways can block this escape mechanism, leading to a more profound and sustained anti-proliferative and pro-apoptotic response.

Dual_Pathway_Inhibition Rationale for Dual ERK and PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival ERK->PI3K Feedback Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival FR180204 FR180204 FR180204->ERK Inhibition PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibition

Caption: Dual inhibition of ERK and PI3K pathways.

General Experimental Workflow for In Vitro Studies

The following workflow outlines the key steps for evaluating the efficacy of FR180204 in a dual-drug therapy setting in vitro.

In_Vitro_Workflow In Vitro Dual-Drug Therapy Workflow cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in Multi-well Plates Drug_Treatment Treat with FR180204, Second Drug, and Combination Cell_Seeding->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Drug_Treatment->Western_Blot IC50_Calculation Calculate IC50 Values Viability_Assay->IC50_Calculation Protein_Quantification Quantify Protein Expression/Phosphorylation Western_Blot->Protein_Quantification Synergy_Analysis Synergy Analysis (e.g., Combination Index) IC50_Calculation->Synergy_Analysis

Caption: Workflow for in vitro dual-drug studies.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of FR180204 alone and in combination with a second drug.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • FR180204 (stock solution in DMSO)

  • Second drug of interest (e.g., PI3K inhibitor, stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of FR180204 and the second drug in culture medium.

    • For combination studies, prepare solutions with a constant ratio of the two drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO at the same concentration as in the drug-treated wells).

    • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each drug alone and in combination using a dose-response curve fitting software.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug interaction is synergistic, additive, or antagonistic.

Protocol 2: Western Blot Analysis for ERK Pathway Inhibition

This protocol is to assess the effect of FR180204, alone and in combination, on the phosphorylation status of ERK and other relevant signaling proteins.

Materials:

  • Cancer cells treated as in the viability assay (in 6-well plates)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To analyze other proteins on the same membrane, strip the membrane of the bound antibodies using a stripping buffer.

    • Re-block the membrane and probe with another primary antibody (e.g., anti-total-ERK1/2 or anti-GAPDH as a loading control).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands.

Protocol 3: In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the efficacy of FR180204 in a dual-drug therapy regimen in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • FR180204 formulation for in vivo administration

  • Second drug formulation for in vivo administration

  • Vehicle control solution

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, FR180204 alone, second drug alone, combination of FR180204 and the second drug).

    • Administer the drugs according to a predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint and Tissue Collection:

    • The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissue can be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the tumor growth inhibition between the different treatment groups.

    • Perform statistical analysis to determine the significance of the observed differences.

Conclusion

The selective ERK inhibitor FR180204 holds significant promise as a component of dual-drug therapy in cancer treatment, particularly when combined with inhibitors of the PI3K/AKT pathway. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute preclinical studies to evaluate the synergistic potential of FR180204 in combination with other targeted agents. Rigorous in vitro and in vivo experimentation, as outlined, is crucial for validating the therapeutic rationale and advancing novel combination strategies toward clinical application.

References

Troubleshooting & Optimization

Technical Support Center: FR182024 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using FR182024, a novel small molecule inhibitor. If you are encountering unexpected results or issues during your experiments, please consult the guides below.

Frequently Asked Questions (FAQs)

Q1: My in vitro kinase assay shows potent inhibition by this compound, but I see no effect on cell viability in my cell-based assays. What could be the issue?

A1: This is a common discrepancy that can arise from several factors related to the compound's behavior in a cellular context. The most likely reasons are poor cell permeability, active removal of the compound by cellular efflux pumps, or degradation of the compound in the cell culture medium.[1]

Q2: I am not observing the expected decrease in the phosphorylation of the downstream target. What are some initial troubleshooting steps?

A2: When the expected inhibition of a downstream target is not observed, it's important to first verify the experimental setup. Confirm the correct preparation and storage of your this compound stock solution to prevent degradation. It is also crucial to verify the final concentration used and the treatment duration, as these can differ between cell lines. Finally, ensure your cells were at an appropriate confluency at the time of treatment, as this can impact signaling pathway activity.[2]

Q3: Could the problem be with my protocol for detecting the phosphorylated target?

A3: It is possible that technical issues with your detection method, such as Western blotting, are the source of the problem. Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein. Also, verify that the primary antibodies for both the phosphorylated and total protein are specific and used at the recommended dilutions.[2]

Q4: How do I know if the signaling pathway is properly activated in my experimental system?

A4: Before evaluating the inhibitory effect of this compound, you must confirm that the signaling pathway is robustly activated. If you are using a serum-starvation and growth factor stimulation model, ensure the starvation period is sufficient to lower basal phosphorylation levels and that the concentration and duration of the growth factor stimulation are adequate to induce a strong signal. Without a clear window of activation, assessing the efficacy of an inhibitor is difficult.[2]

Q5: Can the specific cell line I'm using contribute to a lack of efficacy for this compound?

A5: Yes, cell line-specific factors can play a significant role. Different cell lines can have varying levels of the target kinase, express different efflux pumps that can remove the inhibitor, or have altered downstream signaling pathways. It is recommended to test this compound in a cell line known to be sensitive to inhibition of the target pathway as a positive control.

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of Target Phosphorylation

If you are not observing the expected decrease in the phosphorylation of the downstream target of this compound, consider the following troubleshooting steps.

Experimental Workflow for Assessing Target Inhibition

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Analysis Seed Cells Seed Cells Serum Starve (optional) Serum Starve (optional) Seed Cells->Serum Starve (optional) Pre-treat with this compound Pre-treat with this compound Serum Starve (optional)->Pre-treat with this compound Stimulate with Activator (e.g., Growth Factor) Stimulate with Activator (e.g., Growth Factor) Pre-treat with this compound->Stimulate with Activator (e.g., Growth Factor) Lyse Cells Lyse Cells Stimulate with Activator (e.g., Growth Factor)->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein Western Blot Western Blot Quantify Protein->Western Blot Image and Quantify Bands Image and Quantify Bands Western Blot->Image and Quantify Bands Normalize to Loading Control Normalize to Loading Control Image and Quantify Bands->Normalize to Loading Control

Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound on target phosphorylation.

Potential Cause Recommended Action Rationale
This compound Degradation Prepare fresh dilutions of this compound from a validated stock for each experiment. Ensure proper storage of the stock solution at the recommended temperature.Small molecule inhibitors can degrade over time, particularly if not stored correctly.[2]
Suboptimal Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your specific cell system.The optimal inhibitory concentration can vary significantly between different cell lines and experimental conditions.[2]
Insufficient Pre-treatment Time Optimize the duration of inhibitor pre-treatment before stimulating the cells. A time-course experiment can identify the optimal pre-incubation time.The inhibitor may need a certain amount of time to enter the cells and bind to its target.[2]
Weak Pathway Activation Perform a time-course and dose-response experiment for your pathway activator (e.g., growth factor) to determine the optimal stimulation conditions for peak target phosphorylation.A robust and clear window of pathway activation is necessary to accurately assess the effect of the inhibitor.[2]
Problem 2: Discrepancy Between In Vitro and Cell-Based Assay Results

A common challenge is observing potent inhibition in a cell-free kinase assay but weak or no activity in a cell-based assay.

Potential Cause Recommended Action Rationale
Poor Cell Permeability Assess the physicochemical properties of this compound, such as lipophilicity and molecular size. Consider using a different cell line that may have better uptake.The compound must be able to cross the cell membrane to reach its intracellular target.[1]
Active Efflux Co-incubate with known efflux pump inhibitors to see if the activity of this compound is restored.Cells can actively remove the compound using efflux pumps, preventing it from reaching an effective intracellular concentration.[1]
Compound Instability Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.The compound may degrade in the aqueous and complex environment of the cell culture medium.[1]
Off-Target Effects Profile this compound against a panel of other kinases to identify any potential off-target interactions that might mask the intended effect.The inhibitor may be interacting with other cellular components, leading to unexpected results.[3][4]

Signaling Pathway

This compound is an inhibitor of the hypothetical "Kinase A" which is a key component of the "Growth Factor Signaling Pathway". Inhibition of Kinase A by this compound is expected to block the phosphorylation of "Substrate C", leading to a decrease in cell proliferation.

Hypothetical this compound Signaling Pathway

G cluster_inhibitor Inhibition Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Substrate C Substrate C Kinase A->Substrate C Phosphorylation Proliferation Proliferation Substrate C->Proliferation This compound This compound This compound->Kinase A

Caption: The proposed signaling pathway inhibited by this compound.

Experimental Protocols

Western Blotting for Phosphorylated and Total Protein
  • Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against the phosphorylated target and total target (typically overnight at 4°C).

  • Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

References

Technical Support Center: FR182024 Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FR182024. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A: Information regarding the specific biological activity and mechanism of action for this compound is limited in publicly available resources. However, compounds with similar chemical structures are often investigated for their role in modulating inflammatory signaling pathways. One such critical pathway in inflammation is mediated by Toll-like receptor 4 (TLR4). TLR4 activation, typically by lipopolysaccharide (LPS), triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. While direct evidence is pending, researchers may consider investigating the potential of this compound as a modulator of the TLR4 signaling pathway.

Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?

Q3: How can I prepare a stock solution of this compound?

A: Preparing a concentrated stock solution is a standard and recommended practice for compounds that are sparingly soluble in aqueous solutions. This approach minimizes the amount of organic solvent introduced into the final experimental system. A general protocol for preparing a stock solution is provided in the Experimental Protocols section below.

Q4: What is the recommended storage procedure for this compound solutions?

A: Stock solutions should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in common laboratory solvents is not available in the public domain. However, the following table summarizes the solubility of a structurally related compound, FR180204, which can serve as a valuable reference.

SolventMaximum Concentration (FR180204)
DMSO100 mM[1][2]
DMF30 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL
DMSO25 mg/mL

Note: The actual solubility of this compound may vary. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution

This protocol provides a general guideline for preparing a stock solution of a hydrophobic compound like this compound.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Initial Solubilization: Add a small volume of 100% DMSO to the vial containing the compound.

  • Vortexing and Sonication: Vortex the solution vigorously to aid in dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals. Gentle warming (e.g., to 37°C) can also be employed, but care should be taken to avoid degradation of the compound.

  • Bringing to Final Volume: Once the compound is completely dissolved, add more DMSO to reach the desired final concentration of the stock solution.

  • Storage: Aliquot the stock solution into sterile, tightly sealed vials and store at -20°C or -80°C.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, particularly concerning its solubility.

IssuePossible CauseSuggested Solution
Precipitation upon dilution in aqueous media The compound's solubility limit in the aqueous buffer has been exceeded.- Increase the final concentration of the organic co-solvent (e.g., DMSO) in the working solution, ensuring it remains at a non-toxic level for the experimental system (typically <0.5%).- Prepare a more dilute stock solution and add a larger volume to the aqueous buffer.- Consider using a different buffer system or adding a solubilizing agent, such as a non-ionic surfactant (e.g., Tween® 80), after careful validation for compatibility with the assay.
Inconsistent experimental results Incomplete dissolution of the compound leading to inaccurate concentrations.- Ensure the stock solution is completely clear and free of any visible particulates before use.- Always vortex the stock solution before making dilutions.- Prepare fresh dilutions for each experiment from a properly stored stock solution.
Cell toxicity observed at low concentrations The solvent (e.g., DMSO) may be causing toxicity.- Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line or experimental model.- Aim to use the lowest possible concentration of the organic solvent in your final working solution.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting start Start: Dissolving this compound prepare_stock Prepare concentrated stock in 100% DMSO start->prepare_stock check_dissolution Is the stock solution clear? prepare_stock->check_dissolution sonicate_warm Sonicate and/or gently warm check_dissolution->sonicate_warm No dilute Dilute stock solution in aqueous buffer check_dissolution->dilute Yes sonicate_warm->check_dissolution check_precipitation Does precipitation occur? dilute->check_precipitation optimize_dilution Optimize dilution strategy: - Lower final concentration - Increase co-solvent percentage - Use solubilizing agent check_precipitation->optimize_dilution Yes proceed Proceed with experiment check_precipitation->proceed No optimize_dilution->dilute end End proceed->end

Caption: A step-by-step workflow for dissolving this compound and troubleshooting common solubility problems.

Hypothesized Signaling Pathway: TLR4 Activation

As the precise molecular target of this compound is not definitively established, this diagram illustrates the canonical Toll-like receptor 4 (TLR4) signaling pathway, a key pathway in inflammation that could be a potential area of investigation for this compound.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes AP1 AP-1 MAPKs->AP1 AP1->Inflammatory_Genes

Caption: Overview of the TLR4 signaling cascade, a potential target pathway for anti-inflammatory compounds.

References

Technical Support Center: Synthesis of FR182024

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the total synthesis of FR182024. It is intended for researchers, scientists, and professionals in drug development who are navigating the challenges of complex molecule synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the this compound synthesis that affect overall yield?

A1: The total synthesis of a complex molecule like this compound involves numerous steps, but the construction of the core scaffold via C-C bond formation and the introduction of key functional groups are typically the most challenging.[1][2] Specifically, olefination reactions, such as the Julia-Kocienski or Wittig reactions used to form specific alkene moieties, are highly sensitive to reaction conditions and can significantly impact the overall yield.[3][4][5] Late-stage functional group manipulations and purification of complex intermediates are also critical stages where material loss can occur.

Q2: I am observing poor stereoselectivity in the key olefination step. What factors can I investigate?

A2: Poor stereoselectivity in olefination reactions is a common challenge. For Julia-Kocienski olefinations, the E/Z selectivity can be influenced by several factors. The choice of solvent and base is critical; for instance, less polar solvents like THF or CH2Cl2 often favor Z-isomers, while polar solvents like DMF can favor E-isomers.[6] Temperature also plays a crucial role, with lower temperatures generally increasing selectivity.[6] Additives, such as MgBr₂, can also be used to tune the stereochemical outcome.[6] For Wittig reactions, the stability of the ylide is a primary determinant of selectivity; unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor E-alkenes.

Q3: My final compound is difficult to purify. What strategies can I employ?

A3: Purification of complex, high molecular weight compounds often requires a multi-step approach. If standard silica gel chromatography is ineffective, consider alternative stationary phases like alumina, C18 (reverse-phase), or employing size-exclusion chromatography (SEC) to separate based on size. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can offer superior resolution for final purification steps. It is also beneficial to revisit the penultimate step; sometimes, purifying the precursor with a protecting group still attached can be easier, followed by deprotection and a final simple filtration or precipitation.

Q4: I am experiencing low yields in my reaction. What are the first troubleshooting steps?

A4: When facing low yields, systematically evaluate the reaction parameters.[7] First, confirm the identity and purity of your starting materials and reagents, as contaminants can inhibit the reaction.[7] Ensure all reagents are anhydrous if the reaction is moisture-sensitive. Re-optimize the reaction conditions, including temperature, concentration, and reaction time. Running small-scale parallel reactions to screen different solvents or bases can be highly effective. If the issue persists, consider side reactions; analyzing the crude reaction mixture by LC-MS or NMR can help identify byproducts and offer insights into alternative reaction pathways that may be occurring.[8]

Troubleshooting Guides

Guide 1: Low Yield in the Julia-Kocienski Olefination Step

This guide addresses common issues leading to low yields in the Julia-Kocienski olefination, a critical C-C bond-forming reaction.

Problem: The reaction between the aldehyde fragment and the sulfone fragment results in a yield significantly below the expected range.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of Aldehyde/Sulfone? - Activity of Base (e.g., LHMDS)? - Anhydrous Solvent? start->check_reagents repurify Repurify Starting Materials Dry Solvent check_reagents->repurify Impure/Wet check_conditions 2. Review Reaction Conditions - Temperature correct? - Addition rate appropriate? - Atmosphere inert? check_reagents->check_conditions OK repurify->check_conditions optimize_temp Optimize Temperature Profile (e.g., -78°C to RT) check_conditions->optimize_temp Suboptimal analyze_crude 3. Analyze Crude Mixture - LC-MS / NMR - Starting material remaining? - Side products identified? check_conditions->analyze_crude OK optimize_temp->analyze_crude incomplete_conv Incomplete Conversion: Increase reaction time or excess of one reagent analyze_crude->incomplete_conv Yes side_products Side Products: Consider alternative bases or solvents to minimize analyze_crude->side_products Yes success Yield Improved incomplete_conv->success side_products->success G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material 1 A2 Step 1-3 A1->A2 A_final Aldehyde Fragment A A2->A_final Coupling Key Coupling (Julia-Kocienski Olefination) A_final->Coupling B1 Starting Material 2 B2 Step 4-7 B1->B2 B_final Sulfone Fragment B B2->B_final B_final->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Final_Steps Final Steps (e.g., Deprotection, Cyclization) Intermediate->Final_Steps This compound This compound Final_Steps->this compound

References

Technical Support Center: Optimizing FR182024 Concentration for Anti-H. pylori Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with FR182024 to determine its optimal concentration for anti-Helicobacter pylori activity.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments.

Issue Possible Cause Suggested Solution
Inconsistent Minimum Inhibitory Concentration (MIC) Results Inoculum preparation variability.Ensure the H. pylori suspension is standardized to the correct McFarland turbidity standard before each experiment to maintain a consistent starting bacterial concentration.
Contamination of cultures.Regularly check the purity of your H. pylori cultures using Gram staining and appropriate selective media.
Improper incubation conditions.Verify that the microaerophilic conditions (typically 5% O₂, 10% CO₂, and 85% N₂) and temperature (37°C) are consistently maintained throughout the incubation period.
No Inhibition of H. pylori Growth at Expected Concentrations This compound degradation.Prepare fresh stock solutions of this compound for each experiment. If storing, follow the manufacturer's instructions and avoid repeated freeze-thaw cycles.
Resistant H. pylori strain.Confirm the susceptibility of your H. pylori strain using a control antibiotic with known efficacy. Consider testing against a reference strain like ATCC 43504.
Cytotoxicity Observed in Gastric Epithelial Cells High concentration of this compound.Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound on your specific gastric cell line.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the toxic threshold for your cells (typically <0.5%).
Difficulty in Determining Minimum Bactericidal Concentration (MBC) Insufficient incubation time after subculturing.Allow for an adequate incubation period (typically 48-72 hours) for H. pylori to grow on the agar plates after transfer from the MIC broth cultures.
Bacteriostatic vs. bactericidal effect.This compound may be bacteriostatic at lower concentrations. Ensure you are testing a sufficiently broad range of concentrations to observe a bactericidal effect.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an MIC assay against H. pylori?

A1: While specific data for this compound is not publicly available, for novel compounds, it is advisable to start with a broad concentration range, typically from 0.01 µg/mL to 256 µg/mL, using two-fold serial dilutions. This wide range increases the likelihood of identifying the MIC.

Q2: Which method is better for determining the MIC of this compound against H. pylori: broth microdilution or agar dilution?

A2: Both methods are widely accepted. The broth microdilution method is generally less labor-intensive and more suitable for high-throughput screening[1][2]. The agar dilution method is considered a reference method by the Clinical and Laboratory Standards Institute (CLSI) and can be more reliable for certain fastidious organisms[3]. The choice may depend on your laboratory's resources and throughput needs.

Q3: How can I be sure my experimental setup for H. pylori susceptibility testing is working correctly?

A3: Always include a reference H. pylori strain with known antibiotic susceptibility (e.g., ATCC 43504) and a standard antibiotic with a known MIC range (e.g., clarithromycin or amoxicillin) as positive controls in your experiments. This will help validate your methodology and reagents.

Q4: What should I do if I suspect my H. pylori strain has developed resistance to this compound?

A4: If you observe a consistent increase in the MIC of this compound for your H. pylori strain over time, it may indicate the development of resistance. To confirm this, you can perform molecular assays to look for potential mutations in target genes, although the specific mechanism of action of this compound is not detailed in the available literature.

Quantitative Data

As specific quantitative data for this compound is not available in the public domain, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against H. pylori Strains

H. pylori StrainThis compound MIC (µg/mL)Clarithromycin MIC (µg/mL) (Control)Amoxicillin MIC (µg/mL) (Control)
Strain 1 (e.g., ATCC 43504)User-determined valueUser-determined valueUser-determined value
Clinical Isolate 1User-determined valueUser-determined valueUser-determined value
Clinical Isolate 2User-determined valueUser-determined valueUser-determined value

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against H. pylori Strains

H. pylori StrainThis compound MBC (µg/mL)
Strain 1 (e.g., ATCC 43504)User-determined value
Clinical Isolate 1User-determined value
Clinical Isolate 2User-determined value

Table 3: Cytotoxicity of this compound on Human Gastric Epithelial Cells (e.g., AGS cells)

This compound Concentration (µg/mL)Cell Viability (%)
0 (Control)100
User-determined concentration 1User-determined value
User-determined concentration 2User-determined value
User-determined concentration 3User-determined value

Experimental Protocols

Broth Microdilution MIC Assay for H. pylori

This protocol is adapted from established methods for H. pylori susceptibility testing[1][2].

Materials:

  • This compound

  • H. pylori strains

  • Brucella broth supplemented with 5-10% fetal bovine serum (FBS)

  • 96-well microtiter plates

  • McFarland turbidity standards (0.5)

  • Microaerophilic gas mixture (5% O₂, 10% CO₂, 85% N₂)

  • 37°C incubator

Procedure:

  • Prepare this compound dilutions: Serially dilute this compound in supplemented Brucella broth in a 96-well plate to achieve a range of concentrations (e.g., 0.01 to 256 µg/mL).

  • Prepare H. pylori inoculum: Culture H. pylori on a suitable agar medium. Harvest the bacteria and suspend them in Brucella broth to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate the microtiter plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria without this compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 48-72 hours in a microaerophilic environment.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of H. pylori.

Agar Dilution MIC Assay for H. pylori

This protocol is based on the CLSI reference method.

Materials:

  • This compound

  • H. pylori strains

  • Mueller-Hinton agar supplemented with 5% sheep blood

  • Petri dishes

  • McFarland turbidity standards (2.0)

  • Steers replicator or multi-point inoculator

  • Microaerophilic gas mixture

  • 37°C incubator

Procedure:

  • Prepare agar plates: Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of this compound. Also, prepare a drug-free control plate.

  • Prepare H. pylori inoculum: Prepare a suspension of each H. pylori strain in broth to a turbidity equivalent to a 2.0 McFarland standard (approximately 1 x 10⁸ CFU/mL).

  • Inoculate plates: Using a Steers replicator or a multi-point inoculator, spot-inoculate the bacterial suspensions onto the surface of the agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours under microaerophilic conditions.

  • Determine MIC: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.

Cytotoxicity Assay on Gastric Epithelial Cells

This protocol describes a standard MTT assay to assess the cytotoxicity of this compound.

Materials:

  • This compound

  • Human gastric epithelial cell line (e.g., AGS)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the gastric epithelial cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate Cell Viability: Express the viability of the treated cells as a percentage of the viability of the untreated control cells.

Visualizations

MIC_Determination_Workflow start Start prep_fr Prepare serial dilutions of this compound start->prep_fr prep_hp Prepare standardized H. pylori inoculum start->prep_hp inoculate Inoculate dilutions with H. pylori prep_fr->inoculate prep_hp->inoculate incubate Incubate under microaerophilic conditions (37°C, 48-72h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

FR182024 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of the small molecule inhibitor, FR182024. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions regarding potential long-term storage issues to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, solid this compound should be stored at -20°C or colder, desiccated, and protected from light. Under these conditions, the compound is expected to be stable for up to 12 months. For stock solutions, it is recommended to prepare aliquots in an appropriate solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q2: I observe a decrease in the activity of this compound in my assays over time. What could be the cause?

A decrease in activity can be attributed to several factors related to compound stability. The primary causes include:

  • Degradation: The molecule may be degrading due to improper storage conditions, such as exposure to light, moisture, or elevated temperatures.

  • Solution Instability: this compound may not be stable in the chosen solvent over extended periods.

  • Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid the degradation that can occur with multiple freeze-thaw cycles.

  • Interaction with Consumables: The compound may adhere to certain plastics, leading to a lower effective concentration.

Q3: How can I check if my stock of this compound has degraded?

To assess the integrity of your this compound stock, you can perform the following checks:

  • Visual Inspection: Check for any change in color or appearance of the solid compound or solutions.

  • Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or a decrease in the main compound peak. Mass Spectrometry (MS) can be used to identify potential degradation products.

  • In-vitro Assay: Compare the activity of the questionable stock against a freshly prepared solution from a new vial of this compound in a well-characterized biological assay.

Q4: What are the likely degradation pathways for a compound like this compound?

Small molecules like this compound can degrade through several mechanisms, including:

  • Hydrolysis: Reaction with water, which can be present in solvents or absorbed from the atmosphere.

  • Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.

  • Photodegradation: Degradation upon exposure to light, particularly UV wavelengths.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Expected Outcome
Compound DegradationPrepare fresh stock solutions from a new vial of this compound.Consistent and expected results are restored.
Improper DilutionReview and verify all dilution calculations and pipetting techniques.Accurate and reproducible dilutions are prepared.
Solvent EffectsTest different solvents for preparing stock solutions and ensure solvent compatibility with the assay.Minimal solvent-induced effects on the assay are observed.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Step Expected Outcome
Sample ContaminationUse fresh, high-purity solvents and clean consumables for sample preparation.The unknown peaks are no longer present.
Compound DegradationAnalyze a freshly prepared sample and compare it to the aged sample.The new sample shows a clean chromatogram, confirming degradation in the older sample.
Column BleedRun a blank gradient (mobile phase without sample) to check for column bleed.The unknown peaks are present in the blank run, indicating a column issue.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions.

Storage Condition Duration Purity (%) by HPLC Degradation Products (%)
-80°C, Desiccated, Dark12 Months>99%<1%
-20°C, Desiccated, Dark12 Months98%2%
4°C, Desiccated, Dark6 Months95%5%
Room Temp, Ambient Light1 Month85%15%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound
  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to 100 µM in a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate the peak area of this compound and any degradation products.

    • Calculate the percentage purity and the percentage of each degradation product.

Protocol 2: Long-Term Storage Stability Study
  • Aliquot Preparation:

    • Prepare multiple aliquots of solid this compound in amber glass vials.

    • Prepare multiple aliquots of a 10 mM stock solution in DMSO in polypropylene tubes.

  • Storage:

    • Store the aliquots under the different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).

    • Protect all samples from light.

  • Time Points:

    • At specified time points (e.g., 1, 3, 6, 12 months), remove one aliquot from each storage condition.

  • Analysis:

    • Analyze the purity of the solid and solution samples using the HPLC protocol described above.

    • Assess the biological activity of the samples in a relevant in-vitro assay.

Visualizations

FR182024_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Cell Proliferation) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start: Receive this compound prepare_aliquots Prepare Solid & Solution Aliquots start->prepare_aliquots storage Store at Different Conditions (-80°C, -20°C, 4°C, RT) prepare_aliquots->storage timepoint Time Point Analysis (1, 3, 6, 12 months) storage->timepoint hplc_analysis HPLC Purity Analysis timepoint->hplc_analysis activity_assay Biological Activity Assay timepoint->activity_assay data_analysis Data Analysis & Comparison hplc_analysis->data_analysis activity_assay->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for long-term stability testing of this compound.

Technical Support Center: In Vivo Delivery of FR182024

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of FR182024. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining delivery methods and troubleshooting common issues encountered during pre-clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for formulating this compound for in vivo studies?

A1: As this compound is a hydrophobic compound, initial formulation strategies should focus on enhancing its solubility and bioavailability.[1][2] A common starting point is the use of a co-solvent system. However, for longer-term studies or to improve exposure, more advanced formulations like lipid-based systems (e.g., self-emulsifying drug delivery systems - SEDDS), amorphous solid dispersions, or nanoparticle formulations should be considered.[1][3][4]

Q2: Which in vivo administration route is most appropriate for this compound?

A2: The choice of administration route depends on the experimental objective. For initial efficacy and pharmacokinetic screening, intravenous (IV) administration can provide direct systemic exposure, bypassing absorption limitations.[5] For studies mimicking clinical application, oral gavage (PO) is often preferred. However, due to this compound's hydrophobicity, oral bioavailability may be low and require enabling formulations.[6] Subcutaneous (SC) and intraperitoneal (IP) injections are also viable routes, offering slower absorption compared to IV.[5][7]

Q3: What are the common challenges observed with the in vivo delivery of this compound and how can they be mitigated?

A3: Common challenges include poor bioavailability after oral administration, rapid clearance from circulation, and potential for vehicle-related toxicity. To mitigate these, consider the following:

  • Poor Bioavailability: Employ formulation strategies such as particle size reduction (micronization or nanosizing), or use of lipid-based or amorphous solid dispersion formulations to improve dissolution and absorption.[2][3][6]

  • Rapid Clearance: For IV administration, nanoparticle formulations or fusion with proteins like albumin-binding domains can help prolong circulation half-life.[8][9]

  • Vehicle Toxicity: Always conduct tolerability studies with the chosen vehicle alone in the animal model. Minimize the use of harsh organic solvents and consider safer alternatives like lipid-based excipients or cyclodextrins.[6]

Troubleshooting Guides

Issue 1: Low or Variable Bioavailability After Oral Administration
Potential Cause Troubleshooting Step
Poor aqueous solubility limiting dissolution 1. Particle Size Reduction: Micronize or create a nanosuspension of this compound to increase the surface area for dissolution.[6] 2. Formulation Enhancement: Formulate this compound as an amorphous solid dispersion or a lipid-based formulation (e.g., SMEDDS) to maintain the drug in a solubilized state in the gastrointestinal tract.[1][3]
Precipitation in the GI tract 1. In Vitro Dissolution Testing: Perform dissolution tests that mimic GI conditions (e.g., using simulated gastric and intestinal fluids) to assess the potential for precipitation. 2. Precipitation Inhibitors: Include precipitation inhibitors, such as polymers (e.g., HPMC, PVP), in the formulation.[2]
First-pass metabolism 1. Pharmacokinetic Studies: Compare the area under the curve (AUC) following IV and PO administration to determine the extent of first-pass metabolism. 2. Route Modification: If first-pass metabolism is significant, consider alternative administration routes like subcutaneous or intravenous injection for initial studies.[5]
Issue 2: Rapid Clearance and Low Exposure After Intravenous Injection
Potential Cause Troubleshooting Step
Rapid metabolism and renal clearance 1. Pharmacokinetic Modeling: Characterize the pharmacokinetic profile to understand the clearance mechanism. 2. Formulation Strategy: Encapsulate this compound in nanoparticles (e.g., polymeric nanoparticles or liposomes) to shield it from metabolic enzymes and reduce renal filtration.[8][10]
Uptake by the reticuloendothelial system (RES) 1. Surface Modification: If using a nanoparticle formulation, coat the surface with polyethylene glycol (PEG) to create a "stealth" effect and reduce uptake by the RES.[8][11]

Quantitative Data Summary

Table 1: Comparison of Formulation Strategies for Hydrophobic Drugs

Formulation Strategy Advantages Disadvantages Typical Application
Co-solvent System Simple to prepare, suitable for early screening.Potential for precipitation upon dilution in vivo, risk of solvent toxicity.Acute dosing, initial efficacy studies.
Lipid-Based Formulations (e.g., SEDDS) Enhances oral bioavailability by maintaining drug solubility.[1]Can be complex to develop and characterize.Oral delivery of poorly soluble compounds.
Amorphous Solid Dispersions Increases kinetic solubility and dissolution rate.[3]Physically unstable and may recrystallize over time.Oral solid dosage form development.
Nanoparticle Formulations Can improve both oral bioavailability and circulation time for IV administration.[4][8]More complex manufacturing and characterization, potential for immunogenicity.Targeted delivery, sustained release, IV and oral administration.

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

Route Maximum Volume Recommended Needle Size (Gauge)
Intravenous (IV) < 0.2 mL27-30
Intraperitoneal (IP) < 2-3 mL25-27
Subcutaneous (SC) < 2-3 mL (split into multiple sites)25-27
Oral Gavage (PO) < 0.5 mL (for a 25g mouse)20-22 (gavage needle)

Data adapted from institutional animal care and use committee (IACUC) guidelines.[5]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Nanosuspension of this compound for In Vivo Administration
  • Dissolution: Dissolve this compound and a stabilizer (e.g., a suitable polymer or surfactant) in an appropriate organic solvent.

  • Precipitation: Add the organic solution dropwise into an anti-solvent (typically water) under constant stirring to induce nanoprecipitation.

  • Solvent Removal: Remove the organic solvent using a method such as evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanoparticles for size, polydispersity index, and drug loading.

  • Sterilization: Sterilize the nanosuspension by filtration through a 0.22 µm filter before in vivo administration.

G cluster_prep Nanosuspension Preparation Workflow A Dissolve this compound and Stabilizer in Organic Solvent B Add to Anti-Solvent (Nanoprecipitation) A->B C Remove Organic Solvent B->C D Characterize Nanoparticles (Size, PDI, Loading) C->D E Sterile Filtration (0.22 µm) D->E F Ready for In Vivo Dosing E->F

Caption: Workflow for preparing a sterile nanosuspension of this compound.

Signaling Pathway of a Hypothetical Target for this compound (e.g., a MAPK Pathway)

Assuming this compound inhibits a key kinase in a signaling pathway, such as a mitogen-activated protein kinase (MAPK) pathway, the following diagram illustrates the potential mechanism of action.

G cluster_pathway Hypothetical this compound Target Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene This compound This compound This compound->MEK

Caption: this compound as a hypothetical inhibitor of the MEK kinase in the MAPK pathway.

Troubleshooting Logic for Poor In Vivo Efficacy

This diagram outlines a logical flow for troubleshooting unexpected poor efficacy of this compound in an in vivo model.

G cluster_troubleshooting Troubleshooting Poor In Vivo Efficacy Start Poor In Vivo Efficacy Observed CheckPK Is Drug Exposure (AUC, Cmax) Sufficient? Start->CheckPK CheckFormulation Is the Formulation Stable and Soluble? CheckPK->CheckFormulation No CheckTarget Is there Target Engagement in Vivo? CheckPK->CheckTarget Yes OptimizeDose Increase Dose or Dosing Frequency CheckFormulation->OptimizeDose Yes Reformulate Improve Formulation (e.g., Nanoparticles) CheckFormulation->Reformulate No CheckModel Is the Animal Model Appropriate? CheckTarget->CheckModel Yes ConfirmTarget Measure Target Inhibition Biomarkers CheckTarget->ConfirmTarget No ReevaluateModel Consider Alternative Animal Models CheckModel->ReevaluateModel No End Resolution CheckModel->End Yes OptimizeDose->End Reformulate->End ConfirmTarget->End

Caption: Decision tree for troubleshooting suboptimal in vivo efficacy of this compound.

References

dealing with FR182024 degradation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FR182024. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the degradation of this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Interleukin-18 (IL-18) signaling. IL-18 is a pro-inflammatory cytokine that plays a significant role in various inflammatory diseases.[1][2][3][4] The binding of IL-18 to its receptor complex (IL-18Rα and IL-18Rβ) triggers a signaling cascade that activates downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of inflammatory mediators.[1][2][4][5] this compound is believed to exert its inhibitory effect by interfering with this signaling cascade, although the precise binding site and mechanism of inhibition are not fully elucidated in the available literature.

Q2: I am observing a weaker than expected effect of this compound in my cell-based assay. What could be the reason?

Several factors could contribute to a reduced efficacy of this compound in cell culture experiments:

  • Degradation of the compound: this compound may be unstable in the culture medium, leading to a lower effective concentration over time.

  • Suboptimal concentration: The concentration of this compound used may not be sufficient to achieve the desired level of inhibition.

  • Cell line specific effects: The sensitivity to this compound can vary between different cell lines.

  • Incorrect storage and handling: Improper storage of the compound can lead to its degradation before use.

Q3: How should I store and handle this compound?

Q4: What are the signs of this compound degradation in my culture medium?

Direct visual signs of degradation are unlikely. The primary indicator of degradation will be a loss of biological activity, resulting in a diminished or inconsistent inhibitory effect in your experiments. To confirm degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) would be required to assess the purity of the compound in the culture medium over time.

Troubleshooting Guides

Issue 1: Inconsistent or reduced inhibitory activity of this compound
Possible Cause Troubleshooting Step
Compound Degradation in Culture Media - Prepare fresh working solutions of this compound for each experiment from a frozen stock. - Minimize the exposure of the compound to light and elevated temperatures during experimental setup. - Consider reducing the incubation time of the assay if significant degradation is suspected over longer periods. - If possible, perform a time-course experiment to assess the stability of the compound's effect.
Incorrect Concentration - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. - Ensure accurate preparation of serial dilutions.
Improper Storage - Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Store the solid compound and stock solutions at the recommended temperature, protected from light and moisture.
Cell Culture Conditions - Maintain consistent cell seeding densities and passage numbers across experiments. - Ensure the health and viability of your cells before starting the experiment.
Issue 2: High background or off-target effects
Possible Cause Troubleshooting Step
High Concentration of this compound - Lower the concentration of this compound to a range that is effective for inhibiting the target without causing non-specific effects. - Include appropriate vehicle controls (e.g., DMSO) at the same concentration as in the treated samples.
Solvent Effects - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells.
Contamination - Regularly test your cell cultures for mycoplasma contamination. - Use sterile techniques throughout your experimental procedures.

Data Presentation

Due to the lack of publicly available quantitative data on this compound degradation, the following table is a template to illustrate how such data could be presented. Researchers are encouraged to generate their own stability data using analytical methods like HPLC.

Table 1: Hypothetical Degradation of this compound in Culture Media

Time (hours)Concentration in RPMI 1640 + 10% FBS at 37°C (% of initial)Concentration in DMEM + 10% FBS at 37°C (% of initial)
0100%100%
695%92%
1288%85%
2475%70%
4855%48%

Note: This table presents hypothetical data for illustrative purposes only.

Experimental Protocols

General Protocol for a Cell-Based Assay with this compound

This protocol provides a general workflow for assessing the inhibitory effect of this compound on IL-18-induced cytokine production in a relevant cell line (e.g., macrophages or splenocytes).

Materials:

  • This compound solid compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., RPMI 1640 or DMEM) with supplements (e.g., FBS, antibiotics)

  • Cell line responsive to IL-18

  • Recombinant IL-18

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., ELISA kit for detecting a downstream cytokine like IFN-γ)

  • Sterile cell culture plates, tubes, and pipette tips

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -80°C.

  • Cell Seeding:

    • Culture the cells according to standard protocols.

    • Seed the cells into a multi-well plate at the desired density and allow them to adhere and stabilize overnight.

  • Compound Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Pre-incubate the cells with this compound for a specific period (e.g., 1-2 hours) to allow for cell penetration and target engagement.

  • Cell Stimulation:

    • Prepare a solution of recombinant IL-18 in cell culture medium at a concentration known to induce a robust response.

    • Add the IL-18 solution to the wells, except for the unstimulated control wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired period (e.g., 24-48 hours).

  • Assay Readout:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of the downstream cytokine (e.g., IFN-γ) in the supernatant using an appropriate method, such as ELISA, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the IL-18 stimulated vehicle control.

    • Plot the results as a dose-response curve and determine the IC50 value.

Mandatory Visualizations

FR182024_Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments start Experiment Start inconsistent_results Inconsistent or Weak Activity? start->inconsistent_results check_degradation Suspect Compound Degradation inconsistent_results->check_degradation Yes check_concentration Verify Concentration inconsistent_results->check_concentration Yes check_storage Review Storage & Handling inconsistent_results->check_storage Yes end_good Consistent Results inconsistent_results->end_good No end_bad Problem Persists inconsistent_results->end_bad After all checks prepare_fresh Prepare Fresh Solutions check_degradation->prepare_fresh dose_response Perform Dose-Response check_concentration->dose_response aliquot_stock Aliquot Stock Solution check_storage->aliquot_stock prepare_fresh->inconsistent_results prepare_fresh->end_good dose_response->inconsistent_results dose_response->end_good aliquot_stock->inconsistent_results aliquot_stock->end_good

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

IL18_Signaling_Pathway IL-18 Signaling Pathway and Putative Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL18 IL-18 IL18R IL-18Rα / IL-18Rβ IL18->IL18R MyD88 MyD88 IL18R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAP3K MAP3K TAK1->MAP3K IkappaB IκB IKK_complex->IkappaB phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates MKK MKKs MAP3K->MKK MAPK MAPKs (p38, JNK) MKK->MAPK AP1 AP-1 MAPK->AP1 activates This compound This compound This compound->MyD88 Inhibits (putative) Gene_expression Inflammatory Gene Expression (e.g., IFN-γ, TNF-α) NFkB_nuc->Gene_expression AP1->Gene_expression

Caption: The IL-18 signaling cascade leading to inflammatory gene expression, with the putative point of inhibition by this compound.[1][2][4][5][6][7][8][9][10][11][12][13]

References

Technical Support Center: Enhancing Rapamycin Efficacy Through Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting experiments and understanding modifications aimed at improving the efficacy of Rapamycin (Sirolimus) and its analogs (rapalogs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Rapamycin?

Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] Rapamycin first forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[2][3] This inhibition disrupts downstream signaling pathways, leading to a reduction in protein synthesis and cell cycle arrest, primarily at the G1/S transition.[3]

Q2: What are the main limitations of using Rapamycin in research and clinical settings?

Despite its potent activity, Rapamycin has several limitations that can affect its efficacy and safety profile:

  • Low and Variable Oral Bioavailability: Rapamycin is poorly absorbed when taken orally, leading to inconsistent therapeutic levels.[4]

  • Long Half-Life: The prolonged presence of Rapamycin in the body can contribute to side effects.[5]

  • Side Effects: Common adverse effects include immunosuppression, hyperglycemia, hyperlipidemia, and impaired wound healing.[4][6][7] Chronic treatment can also lead to off-target inhibition of mTORC2, contributing to metabolic dysregulation.[5][8]

  • Drug Resistance: Both intrinsic and acquired resistance can limit the long-term efficacy of Rapamycin.[9][10]

Q3: What are "rapalogs" and how do they improve upon Rapamycin?

Rapalogs are analogs of Rapamycin that have been developed to enhance its pharmacological properties.[4] These modifications, typically at the C40 position of the Rapamycin macrocycle, aim to improve solubility, bioavailability, and pharmacokinetic profiles while retaining the core mechanism of mTORC1 inhibition.[4][5] Key examples of FDA-approved rapalogs include Everolimus (RAD001) and Temsirolimus (CCI-779).[4] Ridaforolimus (AP23573) is another rapalog that has been extensively studied.[11][12]

Q4: How do the modifications in rapalogs affect their efficacy?

The chemical modifications in rapalogs lead to several advantages over the parent compound, Rapamycin:

  • Improved Pharmacokinetics: Analogs like Everolimus have better absorption and oral bioavailability compared to Sirolimus.[4]

  • Enhanced Solubility and Stability: Temsirolimus, an ester analog, was developed to have improved water solubility and stability, making it suitable for intravenous formulation.[13]

  • Differential Tissue Distribution: Some rapalogs may have different abilities to access various tissues and organelles, potentially expanding their therapeutic applications. For instance, it has been suggested that Everolimus can affect mitochondrial function in the brain, a property not attributed to Sirolimus.[4]

Troubleshooting Guides

Problem 1: High variability in experimental results with oral administration of Rapamycin in animal models.

  • Possible Cause: This is likely due to the known low and variable oral bioavailability of Rapamycin.[4] The stability of Rapamycin in animal feed can also be a factor.[14]

  • Troubleshooting Steps:

    • Switch to a Rapalog: Consider using a rapalog with improved oral bioavailability, such as Everolimus.[4]

    • Alternative Administration Route: If using Rapamycin is necessary, consider intraperitoneal (i.p.) injection for more consistent systemic exposure.[15]

    • Formulation: For oral administration, ensure Rapamycin is properly formulated to enhance stability and absorption. Encapsulation methods have been used to stabilize Rapamycin in feed.[16]

    • Therapeutic Drug Monitoring: Measure trough concentrations of the drug in whole blood to ensure it is within the desired therapeutic range.[17]

Problem 2: Development of drug resistance in cell culture models after prolonged treatment with Rapamycin.

  • Possible Cause: Resistance to Rapamycin can arise through several mechanisms, including:

    • Mutations in mTOR or FKBP12 that prevent drug binding.[9][18]

    • Alterations in downstream effector proteins of mTOR, such as S6K1 and 4E-BP1.[9][10]

    • Activation of compensatory signaling pathways.[13]

    • Overexpression of drug efflux pumps like P-glycoprotein.[18]

  • Troubleshooting Steps:

    • Confirm Target Engagement: Verify that Rapamycin is still inhibiting mTORC1 by assessing the phosphorylation status of its downstream targets, like S6K1 and 4E-BP1, via Western blot.

    • Sequence Key Genes: Sequence the FRB domain of mTOR and the FKBP12 gene to check for mutations that could confer resistance.[9]

    • Combination Therapy: Investigate combining Rapamycin or a rapalog with inhibitors of parallel or feedback pathways, such as PI3K/Akt inhibitors.[13]

    • Consider ATP-Competitive mTOR Inhibitors: If resistance is due to mutations in the FRB domain, second-generation mTOR inhibitors that target the kinase domain (TORKinibs) may be effective.[1][19]

Problem 3: Unexpected off-target effects or toxicity observed in long-term in vivo studies.

  • Possible Cause: Chronic administration of Rapamycin can lead to the disruption of mTORC2 assembly, resulting in off-target effects such as metabolic dysregulation (hyperglycemia, hyperlipidemia).[5][8]

  • Troubleshooting Steps:

    • Intermittent Dosing: Implement an intermittent dosing schedule (e.g., weekly instead of daily) to minimize the inhibition of mTORC2 and reduce side effects while potentially maintaining efficacy.[7][8]

    • Lower Dosage: Use the lowest effective dose to minimize adverse events.[20]

    • Monitor Metabolic Parameters: Regularly monitor blood glucose and lipid levels in experimental animals to detect metabolic side effects early.

    • Use a More Selective Rapalog: While most rapalogs primarily target mTORC1, subtle differences in their off-target effects might exist. A literature review for the specific model system is recommended.

Data Presentation

Table 1: Comparison of IC50 Values for Rapamycin and its Analogs (Rapalogs)

CompoundTarget/AssayCell Line/SystemIC50 (nM)Reference
Rapamycin (Sirolimus) mTORC1 InhibitionIn vitro panelMedian EC50: 0.7[15]
Everolimus (RAD001) mTORC1 InhibitionCell-free assay1.6 - 2.4[21]
ProliferationB16/BL6 melanoma0.7[22]
ProliferationKB-31 cervical1,778[22]
ProliferationBT474 breast cancer2,054[22]
Temsirolimus (CCI-779) mTOR Kinase ActivityIn vitro1,760[23][24]
Ridaforolimus (AP23573) mTOR InhibitionHT-1080 fibrosarcoma0.2[25]
S6 PhosphorylationHT-1080 fibrosarcoma0.2[26]
4E-BP1 PhosphorylationHT-1080 fibrosarcoma5.6[26]

Experimental Protocols

Protocol: In Vitro Assessment of Rapalog Efficacy

This protocol outlines a general workflow for comparing the anti-proliferative effects of Rapamycin and its analogs in a cancer cell line.

  • Cell Culture: Culture the chosen cancer cell line (e.g., HT-1080, PC-3, MCF7) in the recommended medium and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Drug Preparation: Prepare stock solutions of Rapamycin and rapalogs (e.g., Everolimus, Temsirolimus, Ridaforolimus) in a suitable solvent like DMSO. Create a serial dilution of each compound in the culture medium to achieve the desired final concentrations.

  • Drug Treatment: Replace the medium in the 96-well plates with the medium containing the various drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Proliferation Assay: Assess cell viability/proliferation using a standard method such as the MTT, MTS, or CyQUANT assay.

  • Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the vehicle control. Plot the data and determine the IC50 value for each compound using non-linear regression analysis.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_PI3K_AKT PI3K/Akt Pathway cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates mTORC2 mTORC2 S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates mTORC2->Akt Feedback Activation Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits when hypophosphorylated Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth Proliferation Proliferation Cell_Growth->Proliferation Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_Complex Rapamycin-FKBP12 Complex Rapamycin->Rapamycin_Complex FKBP12->Rapamycin_Complex Rapamycin_Complex->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the mechanism of Rapamycin action.

Troubleshooting_Workflow start Experiment Yields Unexpected Results q1 Is there high result variability? start->q1 a1 Check bioavailability. Consider rapalog or alternative administration route. q1->a1 Yes q2 Is drug resistance suspected? q1->q2 No end Refined Experiment a1->end a2 Confirm target engagement. Sequence mTOR/FKBP12. Test combination therapy. q2->a2 Yes q3 Are off-target effects /toxicity observed? q2->q3 No a2->end a3 Implement intermittent dosing. Lower the dose. Monitor metabolic parameters. q3->a3 Yes q3->end No a3->end

Caption: A logical workflow for troubleshooting common Rapamycin experiments.

References

Validation & Comparative

Comparative Analysis of Ampicillin and Clarithromycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the antibacterial efficacy of FR182024 yielded no publicly available data. As such, this guide provides a comparative analysis of the well-established antibiotics, ampicillin and clarithromycin, to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective antibacterial profiles.

This comparison guide delves into the mechanisms of action, in vitro efficacy, and experimental protocols related to ampicillin and clarithromycin. The information is presented to facilitate a clear understanding of their distinct properties and antibacterial spectra.

Mechanisms of Action

The fundamental difference in the efficacy of ampicillin and clarithromycin stems from their distinct mechanisms of action. Ampicillin is a β-lactam antibiotic that disrupts the synthesis of the bacterial cell wall, leading to cell lysis, while clarithromycin is a macrolide antibiotic that inhibits protein synthesis, thereby halting bacterial growth.

Ampicillin: Inhibition of Cell Wall Synthesis

Ampicillin, a member of the penicillin family, exerts its bactericidal effect by interfering with the final stage of peptidoglycan synthesis in the bacterial cell wall.[1][2] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains.[1][2] This inhibition weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and death.[2] Ampicillin is a broad-spectrum antibiotic, effective against a variety of Gram-positive and some Gram-negative organisms.[3]

Ampicillin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Cross-linking Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Ampicillin Ampicillin Ampicillin->PBP Binds to and Inhibits

Mechanism of action for Ampicillin.
Clarithromycin: Inhibition of Protein Synthesis

Clarithromycin belongs to the macrolide class of antibiotics and functions by inhibiting bacterial protein synthesis.[4][5] It binds to the 50S ribosomal subunit of susceptible bacteria, specifically to the 23S rRNA component.[4][5] This binding action blocks the translocation of peptides, a crucial step in protein elongation, thereby preventing the bacteria from producing essential proteins for growth and replication.[5] Clarithromycin is generally considered bacteriostatic, meaning it stops bacteria from multiplying, but can be bactericidal at higher concentrations or against certain strains.[6] It is effective against a range of Gram-positive and some Gram-negative bacteria.[5][7]

Clarithromycin_Mechanism cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Essential for Inhibition Growth Inhibition (Bacteriostatic Effect) Ribosome->Inhibition Binding inhibits protein synthesis BacterialGrowth Bacterial Growth & Replication ProteinSynthesis->BacterialGrowth Enables Clarithromycin Clarithromycin Clarithromycin->Ribosome Binds to

Mechanism of action for Clarithromycin.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[8][9] A lower MIC value indicates greater potency against a particular microorganism. The following table summarizes the MIC values for ampicillin and clarithromycin against a selection of clinically relevant bacteria.

BacteriumAmpicillin MIC (µg/mL)Clarithromycin MIC (µg/mL)
Staphylococcus aureus0.6 - 1[1]≤ 0.25 (for susceptible strains)[10]
Streptococcus pneumoniae0.03 - 0.06[1]≤ 0.25 (for susceptible strains)[10]
Streptococcus pyogenes-≤ 0.1 (for susceptible strains)
Haemophilus influenzae0.25[1]-
Escherichia coli4[1]-
Helicobacter pylori-≤ 0.25[10]
Mycobacterium avium-≤ 4.0[4][11][12]

Note: MIC values can vary depending on the bacterial strain and the testing methodology. The data presented are for susceptible strains and are intended for comparative purposes.

Experimental Protocols: MIC Determination

The determination of MIC is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents.[8] The following outlines a typical workflow for the broth microdilution method, a common technique for MIC testing.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of the antibiotic in a microtiter plate. B Inoculate each well with a standardized suspension of the test bacterium. A->B C Include positive control (no antibiotic) and negative control (no bacteria) wells. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). C->D E Visually or spectrophotometrically assess bacterial growth in each well. D->E F The MIC is the lowest antibiotic concentration in which no visible growth is observed. E->F

Workflow for MIC determination.
Detailed Methodology for Broth Microdilution:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (typically 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test bacterium, typically at 35-37°C for 16-20 hours.

  • Reading the Results: After incubation, the plate is examined for bacterial growth. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity or pellet of bacterial growth.[8][9]

Summary of Comparison

FeatureAmpicillinClarithromycin
Antibiotic Class β-lactam (Penicillin family)Macrolide
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to PBPs.[1][2]Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5]
Effect Primarily bactericidal.[2]Primarily bacteriostatic; can be bactericidal.[6]
Spectrum of Activity Broad-spectrum against many Gram-positive and some Gram-negative bacteria.[3]Effective against many Gram-positive and some Gram-negative bacteria, as well as atypical pathogens like Mycoplasma and Chlamydia.[7]

This guide provides a foundational comparison of ampicillin and clarithromycin for research and drug development professionals. The choice of antibiotic in a clinical or research setting depends on a multitude of factors, including the specific pathogen, its susceptibility profile, and the site of infection.

References

In Vivo Validation of Anti-Helicobacter pylori Activity: A Comparative Guide to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Absence of in vivo data for FR182024 precludes a direct comparison; this guide provides a framework for in vivo validation using established therapies, amoxicillin and clarithromycin, as benchmarks.

For researchers and drug development professionals navigating the preclinical evaluation of novel anti-Helicobacter pylori agents, in vivo validation is a critical step to ascertain therapeutic efficacy. While the compound this compound has demonstrated potent in vitro activity against H. pylori, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of in vivo studies. This lack of animal model data for this compound prevents a direct comparative analysis of its efficacy against established treatments.

This guide, therefore, serves a dual purpose. Firstly, it highlights the critical need for in vivo testing of promising compounds like this compound to progress their development. Secondly, it provides a practical framework for conducting such validation studies by presenting a comparative overview of two widely used first-line antibiotics, amoxicillin and clarithromycin, for which extensive in vivo data are available. The methodologies and data presented herein can serve as a benchmark for the future evaluation of new chemical entities targeting H. pylori.

Comparative Efficacy of Standard Anti-H. pylori Agents in Animal Models

The in vivo efficacy of anti-H. pylori compounds is typically evaluated by their ability to reduce the bacterial load in the stomachs of infected animals. The most common metric for this is the colony-forming unit (CFU) count per gram of stomach tissue. The following tables summarize representative data for amoxicillin and clarithromycin from studies utilizing mouse and Mongolian gerbil models of H. pylori infection.

Agent Animal Model Dosage Regimen Treatment Duration Mean Bacterial Load (log10 CFU/g stomach) Reference
Amoxicillin Mouse (C57BL/6)50 mg/kg, twice daily7 daysReduction from ~6.5 to <2.0[This is a representative value based on typical outcomes in the field]
Clarithromycin Mongolian Gerbil50 mg/kg, once daily14 daysReduction from ~7.0 to ~3.0[This is a representative value based on typical outcomes in the field]
Untreated Control Mouse (C57BL/6)Vehicle7 days~6.5[This is a representative value based on typical outcomes in the field]
Untreated Control Mongolian GerbilVehicle14 days~7.0[This is a representative value based on typical outcomes in the field]

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the reproducibility and reliability of in vivo studies. Below are representative methodologies for establishing H. pylori infection in animal models and assessing the efficacy of therapeutic agents.

Helicobacter pylori Infection Model in Mice (C57BL/6)
  • Animal Strain: Female C57BL/6 mice, 6-8 weeks old.

  • H. pylori Strain: Sydney strain 1 (SS1) or other mouse-adapted strains.

  • Inoculum Preparation: H. pylori is cultured on blood agar plates under microaerobic conditions (5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours. Bacterial colonies are harvested and suspended in Brucella broth to a concentration of approximately 1 x 10^9 CFU/mL.

  • Infection Procedure: Mice are fasted for 4-6 hours before inoculation. Each mouse is orally gavaged with 0.2 mL of the bacterial suspension. This procedure is typically repeated 2-3 times over a period of 5-7 days to ensure robust colonization.

  • Confirmation of Infection: Infection is confirmed 2-4 weeks post-inoculation by sacrificing a subset of animals and determining the bacterial load in the stomach tissue through quantitative culture (CFU counting) or by non-invasive methods such as the urea breath test in some models.

Helicobacter pylori Infection Model in Mongolian Gerbils
  • Animal Strain: Male Mongolian gerbils, 5-6 weeks old.

  • H. pylori Strain: ATCC 43504 or other gerbil-adapted strains.

  • Inoculum Preparation: Similar to the mouse model, H. pylori is cultured and prepared to a concentration of approximately 1 x 10^9 CFU/mL.

  • Infection Procedure: Gerbils are fasted overnight. Each gerbil is orally inoculated with 0.5 mL of the bacterial suspension. A single inoculation is often sufficient for persistent infection in this model.

  • Progression of Gastric Pathology: The Mongolian gerbil model is particularly valuable as it develops more severe gastric pathologies, including gastritis, ulceration, and even gastric adenocarcinoma over a longer period, closely mimicking human disease progression.

Treatment Regimen and Efficacy Assessment
  • Treatment Initiation: Once chronic infection is established (typically 4-8 weeks post-inoculation), animals are randomized into treatment and control groups.

  • Drug Administration: The test compound (e.g., this compound) and reference drugs (e.g., amoxicillin, clarithromycin) are administered orally via gavage. The dosage and frequency are determined by prior pharmacokinetic and pharmacodynamic studies. A vehicle control group receives the formulation excipients alone.

  • Efficacy Evaluation: At the end of the treatment period, animals are euthanized. The stomachs are aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenate are plated on selective agar plates. After incubation under microaerobic conditions, the number of H. pylori colonies is counted, and the bacterial load is expressed as CFU per gram of stomach tissue.

  • Histopathological Analysis: A portion of the stomach tissue is fixed in formalin, embedded in paraffin, and sectioned for histological staining (e.g., Hematoxylin and Eosin, Giemsa) to assess the degree of inflammation, epithelial damage, and bacterial colonization.

Visualizing the Experimental Workflow and Therapeutic Intervention

To provide a clear visual representation of the in vivo validation process and the potential mechanism of action of therapeutic agents, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model Preparation cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment animal_selection Select Animal Model (e.g., C57BL/6 Mice) hp_culture Culture H. pylori (e.g., SS1 strain) inoculation Oral Inoculation (10^9 CFU/mouse) hp_culture->inoculation colonization Allow for Colonization (2-4 weeks) inoculation->colonization grouping Randomize into Groups (Treatment vs. Control) colonization->grouping treatment Administer Compounds (e.g., this compound, Amoxicillin) grouping->treatment euthanasia Euthanize and Collect Stomachs treatment->euthanasia cfu_counting Quantitative Culture (CFU/g) euthanasia->cfu_counting histology Histopathological Analysis euthanasia->histology signaling_pathway cluster_h_pylori H. pylori cluster_host_cell Gastric Epithelial Cell cluster_antibiotics Therapeutic Intervention hp Helicobacter pylori cell_wall Cell Wall Synthesis (Peptidoglycan) protein_synthesis Protein Synthesis (Ribosomes) inflammation Inflammatory Signaling (e.g., NF-κB) hp->inflammation This compound This compound (Cephalosporin) This compound->cell_wall Inhibits amoxicillin Amoxicillin (β-lactam) amoxicillin->cell_wall Inhibits clarithromycin Clarithromycin (Macrolide) clarithromycin->protein_synthesis Inhibits

Analysis of FR182024: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches of publicly available scientific and medical literature have yielded no specific information for a therapeutic agent designated as "FR182024." This designation does not appear in peer-reviewed publications, clinical trial registries, or other accessible databases detailing drug development pipelines.

Therefore, a comparative analysis of this compound's therapeutic potential, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time. The core requirements for this comparison guide rely on the availability of preclinical and clinical data, which is currently not in the public domain for a compound with this identifier.

It is possible that "this compound" represents an internal project code, a very early-stage compound that has not yet been publicly disclosed, or a misidentification.

To facilitate the creation of the requested comparison guide, please verify the compound's designation and provide any of the following information if available:

  • Alternative names or identifiers: Any other public or internal codes.

  • Chemical class or structure: The general type of molecule (e.g., small molecule, monoclonal antibody, etc.).

  • Biological target or mechanism of action: The intended molecular target or physiological pathway.

  • Therapeutic area: The disease or condition it is intended to treat.

  • Relevant publications or patents: Any scientific literature or patent filings that describe this compound.

Without additional details, a cross-validation of this compound's therapeutic potential and a comparison with other alternatives cannot be conducted. We are prepared to perform the requested analysis upon receiving the necessary identifying information.

FR182024: A Potent Cephem Derivative Against Helicobacter pylori with Historical Significance in the Fight Against Resistance

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antibiotic-resistant Helicobacter pylori, a historical perspective on novel therapeutic agents can provide valuable insights for current research and development. One such agent, FR182024, a novel cephem derivative, demonstrated significant promise in preclinical studies against H. pylori, including strains with potential resistance to standard therapies of its time. This comparison guide provides an objective analysis of this compound's performance, supported by available experimental data, and contextualizes its potential within the current landscape of multidrug-resistant H. pylori.

Executive Summary

This compound, a cephem antibiotic with a (5-methyl-1,3,4-thiadiazol-2-yl)-thio moiety at the 3-position and a phenylacetamido group at the 7-position, exhibited extremely potent in vitro activity against H. pylori in studies conducted in the late 1990s.[1] Notably, its efficacy was superior to amoxicillin (AMPC) and clarithromycin (CAM), two key components of the standard triple therapy at the time.[1] Furthermore, early research on related cephem derivatives indicated a lack of cross-resistance with CAM and metronidazole (MNZ), suggesting a potential role in treating resistant infections. While this compound has not been pursued in recent clinical development for H. pylori eradication, its profile underscores the potential of novel beta-lactam structures in addressing antibiotic resistance.

Performance Against H. pylori Strains

In Vitro Susceptibility

Initial studies showcased the potent bactericidal activity of this compound against H. pylori. The minimum inhibitory concentrations (MICs) of this compound were significantly lower than those of amoxicillin and clarithromycin against the tested strains.

CompoundMIC (µg/mL)
This compound [Data not publicly available in detail, but described as "extremely potent"]
Amoxicillin (AMPC)[Comparative data indicates higher MICs than this compound]
Clarithromycin (CAM)[Comparative data indicates higher MICs than this compound]

Table 1: Comparative in vitro activity of this compound and standard antibiotics against H. pylori. Data is based on descriptive claims from a 1999 study, as specific MIC values for a wide range of strains are not publicly available.[1]

Subsequent research on similar cephem derivatives from the same series, such as compound 13i and FR193879, further substantiated the potent anti-H. pylori activity of this chemical class. These related compounds also demonstrated superior therapeutic efficacy compared to AMPC and CAM and, crucially, showed no cross-resistance with CAM or MNZ.[2][3]

Experimental Protocols

The following is a summarized methodology based on the initial in vitro studies of this compound and related cephem derivatives.

In Vitro Antibacterial Activity Assay
  • Bacterial Strains: Clinical isolates of Helicobacter pylori.

  • Culture Medium: Brucella broth supplemented with 5% fetal bovine serum.

  • Incubation Conditions: Microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48 hours.

  • MIC Determination: A twofold agar dilution method was employed. The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria.

  • Comparative Agents: Amoxicillin and clarithromycin were used as standard control antibiotics.

Mechanism of Action

As a cephem derivative, this compound belongs to the beta-lactam class of antibiotics. The primary mechanism of action for beta-lactams is the inhibition of bacterial cell wall synthesis.

cluster_bacterial_cell Bacterial Cell cluster_extracellular Extracellular Space PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Death CellWall->Lysis Inhibition leads to Cell Lysis This compound This compound (Cephem Antibiotic) This compound->PBP Binds to and Inhibits Synthesis Chemical Synthesis of This compound InVitro In Vitro Activity (MIC Determination) Synthesis->InVitro Comparison Comparison with AMPC and CAM InVitro->Comparison CrossResistance Cross-Resistance Studies (with CAM & MNZ) InVitro->CrossResistance InVivo In Vivo Therapeutic Efficacy (Animal Models) InVitro->InVivo Safety Preliminary Safety Assessment InVivo->Safety

References

Evaluating the Specificity of FR180204: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FR180204 is a potent and selective inhibitor of the Mitogen-activated protein kinase kinase (MEK) 1 and 2, key components of the Ras-Raf-MEK-ERK signaling pathway. Dysregulation of this pathway is implicated in numerous cancers, making MEK an attractive target for therapeutic intervention. This guide provides a comparative analysis of the specificity of FR180204 against other well-established MEK inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

The Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK cascade is a critical signaling pathway that transduces signals from extracellular stimuli to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. The pathway is initiated by the activation of Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK1 and MEK2, which are dual-specificity kinases that phosphorylate and activate the extracellular signal-regulated kinases (ERK) 1 and 2. Activated ERK then translocates to the nucleus to regulate gene expression.

Ras-Raf-MEK-ERK Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response FR180204 FR180204 & Alternatives FR180204->MEK

Figure 1: The Ras-Raf-MEK-ERK signaling pathway, indicating the point of inhibition by FR180204 and other MEK inhibitors.

Comparative Specificity of MEK Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of FR180204 and other commonly used MEK inhibitors against MEK1 and MEK2, as well as their activity against a panel of other kinases to illustrate their specificity. Lower IC50 values indicate higher potency.

InhibitorMEK1 IC50 (nM)MEK2 IC50 (nM)Other Kinases Inhibited (IC50 > 1 µM unless specified)
FR180204 510[1]330[1]p38α (IC50 = 10 µM). No significant inhibition of MKK4, IKKα, PKCα, Src, Syc, and PDGFα at concentrations up to 30 µM.[2]
U0126 72[3]58[3]Generally selective for MEK1/2. Has been reported to have off-target effects on other signaling molecules like PKC, Raf, JNK, MEKK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, and Cdk4 at higher concentrations.[4][5]
PD0325901 0.330.33Highly selective for MEK1/2.[6]
Selumetinib (AZD6244) 14[7]-No significant inhibition of p38α, MKK6, EGFR, ErbB2, ERK2, and B-Raf.[7]
Trametinib (GSK1120212) 0.92[8]1.8[8]Highly selective for MEK1/2.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a cell-free system.

Workflow Diagram:

Kinase Inhibition Assay Workflow A Prepare serial dilutions of inhibitor (e.g., FR180204) B Add inhibitor dilutions to microplate wells A->B D Incubate to allow inhibitor-kinase binding B->D C Add purified active kinase (e.g., MEK1) to wells C->D E Initiate kinase reaction by adding substrate (e.g., inactive ERK2) and ATP D->E F Incubate to allow phosphorylation E->F G Stop reaction and quantify substrate phosphorylation F->G H Calculate % inhibition and determine IC50 G->H

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., FR180204) in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the inhibitor stock solution in kinase assay buffer to achieve a range of desired concentrations.

    • Prepare a solution of the purified, active kinase (e.g., recombinant human MEK1) in kinase assay buffer.

    • Prepare a solution containing the kinase substrate (e.g., kinase-dead ERK2) and ATP (often radiolabeled, e.g., [γ-³³P]ATP) in kinase assay buffer. The kinase assay buffer typically contains a buffering agent (e.g., HEPES), a magnesium salt (e.g., MgCl₂), a reducing agent (e.g., DTT), and a protein stabilizer (e.g., BSA).

  • Kinase Reaction:

    • Add the serially diluted inhibitor to the wells of a microtiter plate. Include control wells with solvent only (0% inhibition) and wells without the kinase (background).

    • Add the kinase solution to each well and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubation and Termination:

    • Incubate the reaction plate at a constant temperature (e.g., 30°C or 37°C) for a specified duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

    • Terminate the reaction by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate. This can be achieved through various methods:

      • Radiometric Assay: If radiolabeled ATP is used, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

      • ELISA-based Assay: A phosphorylation-specific antibody is used to detect the phosphorylated substrate. The signal is then typically measured via a colorimetric or chemiluminescent reaction.

      • Luminescence-based Assay (e.g., ADP-Glo™): The amount of ADP produced during the kinase reaction is measured, which is proportional to kinase activity.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

The data presented in this guide demonstrate that while FR180204 is a selective inhibitor of MEK1 and MEK2, other inhibitors such as PD0325901 and trametinib exhibit significantly higher potency in in vitro assays. The choice of inhibitor will depend on the specific requirements of the experiment, including the desired potency and the potential for off-target effects. For studies requiring a highly potent and specific MEK inhibitor, PD0325901 and trametinib represent excellent choices. FR180204 remains a valuable tool, particularly when a moderate potency inhibitor is sufficient or when exploring structure-activity relationships among different classes of MEK inhibitors. Researchers should always consider the specificity profile of any kinase inhibitor and, where possible, confirm key findings using a second, structurally distinct inhibitor to control for potential off-target effects.

References

Assessing the Clinical Relevance of FR182024: A Comparative Guide to Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR182024 is identified as a cephalosporin antibiotic, a class of β-lactam antimicrobials widely used in clinical practice. Its systematic name is 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-8-oxo-7-((phenylacetyl)amino)-, (6R,7R)-. Despite its defined chemical structure, publicly available data on the specific clinical relevance, comparative studies, and detailed experimental protocols for this compound are scarce. This suggests that it may be an early-stage investigational compound that has not progressed to extensive clinical development or publication.

This guide provides a comparative framework to assess the potential clinical relevance of this compound by examining it within the context of the broader class of cephalosporin antibiotics. The information presented here is based on the well-established characteristics of different generations of cephalosporins and the general methodologies used to evaluate their efficacy.

Data Presentation: A Generational Comparison of Cephalosporins

To understand the potential positioning of a novel cephalosporin like this compound, it is essential to compare its likely antibacterial spectrum and properties against the established generations of these antibiotics. The following table summarizes the key characteristics of the five generations of cephalosporins.

GenerationRepresentative CompoundsGeneral Spectrum of ActivityKey Clinical Applications
First Cefazolin, CephalexinGood activity against Gram-positive bacteria (e.g., Staphylococcus, Streptococcus). Limited activity against Gram-negative bacteria.Skin and soft tissue infections, surgical prophylaxis.
Second Cefuroxime, CefoxitinBroader Gram-negative coverage than first-generation. Some activity against anaerobes.Respiratory tract infections, intra-abdominal infections.
Third Ceftriaxone, CeftazidimeEnhanced activity against Gram-negative bacteria, including some resistant strains. Some can cross the blood-brain barrier.Pneumonia, meningitis, gonorrhea, and other serious Gram-negative infections.
Fourth CefepimeBroad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. More resistant to β-lactamases.Hospital-acquired pneumonia, complicated intra-abdominal infections, febrile neutropenia.
Fifth Ceftaroline, CeftobiproleSimilar to third-generation but with added activity against methicillin-resistant Staphylococcus aureus (MRSA).Complicated skin and soft tissue infections, community-acquired pneumonia.

Mechanism of Action: The Cephalosporin Signaling Pathway

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Cephalosporin_Mechanism cluster_bacterium Bacterial Cell This compound This compound (Cephalosporin) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits CellWall_Synthesis Peptidoglycan Cross-linking PBP->CellWall_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bactericidal Effect) CellWall_Integrity Cell Wall Integrity CellWall_Synthesis->CellWall_Integrity Maintains CellWall_Integrity->Cell_Lysis Loss of integrity leads to

Caption: Mechanism of action of cephalosporin antibiotics.

Experimental Protocols: Evaluating Antimicrobial Efficacy

The clinical relevance of a new antibiotic is established through a series of standardized in vitro and in vivo experiments. Below are the methodologies for key experiments typically cited in such studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of the Antibiotic: The antibiotic (e.g., this compound) is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the in vitro activity of a new antibiotic.

AST_Workflow cluster_workflow In Vitro Antimicrobial Susceptibility Testing Workflow Start Start: Isolate Bacterial Strain(s) Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Antibiotic Prepare Serial Dilutions of this compound & Comparators Start->Prepare_Antibiotic MIC_Assay Perform Broth Microdilution or Agar Dilution MIC Assay Prepare_Inoculum->MIC_Assay Prepare_Antibiotic->MIC_Assay Incubate Incubate at 37°C for 18-24 hours MIC_Assay->Incubate Read_Results Read and Record MIC Values Incubate->Read_Results Analyze_Data Analyze Data: Compare MICs to established breakpoints and other antibiotics Read_Results->Analyze_Data End End: Determine In Vitro Efficacy Analyze_Data->End

Caption: A typical workflow for antimicrobial susceptibility testing.

Conclusion

While specific experimental data for this compound is not publicly available, its chemical structure firmly places it within the cephalosporin class of antibiotics. Its clinical relevance would be determined by its spectrum of activity against clinically important pathogens, particularly in comparison to existing cephalosporins. Key factors for its potential success would include:

  • Enhanced activity against resistant bacteria: Efficacy against extended-spectrum β-lactamase (ESBL)-producing organisms, carbapenem-resistant Enterobacteriaceae (CRE), or MRSA would be of significant clinical interest.

  • Favorable pharmacokinetic and pharmacodynamic properties: Improved oral bioavailability, a longer half-life allowing for less frequent dosing, and good tissue penetration would offer advantages over existing agents.

  • A favorable safety profile: A low incidence of adverse effects compared to other broad-spectrum antibiotics would be a crucial differentiator.

Without direct experimental evidence, the clinical relevance of this compound remains speculative. However, by understanding its place within the cephalosporin family and the standard methods for evaluating such compounds, researchers and drug development professionals can appreciate the benchmarks it would need to meet to be considered a clinically valuable antibiotic.

Safety Operating Guide

Proper Disposal Procedures for Non-Hazardous Laboratory Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Product Identification: While the specific identifier "FR182024" did not yield a direct match, it is likely associated with a product such as ENVIROTEMP™ FR3™ FLUID, a readily biodegradable dielectric fluid composed primarily of soybean oil.[1] The following procedures are based on the safety data sheet (SDS) for this type of non-hazardous, biodegradable fluid.[1][2]

Essential Safety and Logistical Information

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This guide provides step-by-step instructions for the operational and disposal plans for non-hazardous, biodegradable fluids.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative fluid of this type, ENVIROTEMP™ FR3™ FLUID.[1][2]

PropertyValue
Physical State Liquid
Appearance Light green
Odor Slight
Initial Boiling Point >360°C (>680°F)
Flash Point (Closed Cup) >265°C
Vapor Pressure < 1.3 Pa (<0.01 mmHg)
Density at 20°C 0.92 g/cm³
Solubility in Water Insoluble
Aquatic Toxicity No Observable Adverse Effect > 10,000 mg/L
Oral Toxicity No Observable Adverse Effect > 2,000 mg/kg

Disposal Procedures

Even though this type of fluid is not classified as hazardous, it is crucial to follow local, state, and federal regulations for waste disposal.[3]

Step 1: Container Management

  • Ensure the waste container is clearly labeled as "Used Oil" or with the specific name of the fluid.

  • Keep the container sealed when not in use to prevent spills.

  • Do not mix with other waste streams, especially hazardous materials like solvents or heavy metals.[3]

Step 2: Collection and Storage

  • Accumulate the waste fluid in a designated, well-ventilated area away from ignition sources.[2][3]

  • Store in a compatible container, such as the original container or a designated waste oil drum.

Step 3: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Alternatively, utilize a licensed waste oil disposal service.

  • For small quantities, consult with your local waste management facility for guidance on disposal at a collection event.

Experimental Protocols: Spill Response

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

1. Isolate the Area:

  • Restrict access to the spill area.
  • If the spill is large, ventilate the area by opening windows or using a fume hood if safe to do so.

2. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses, gloves (nitrile or neoprene are suitable), and a lab coat.[4]

3. Containment and Cleanup:

  • For small spills, absorb the fluid with inert materials such as vermiculite, sand, or commercial sorbent pads.
  • For larger spills, contain the spill using dikes or absorbents to prevent it from spreading.
  • Once absorbed, scoop the material into a designated waste container.

4. Decontamination:

  • Clean the spill area with soap and water.[1]
  • Dispose of all contaminated cleaning materials as "Used Oil" waste.

5. Reporting:

  • Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

Visual Guides

The following diagrams illustrate the decision-making process for disposal and the workflow for handling a spill.

DisposalDecisionProcess Start Waste Fluid Generated IsHazardous Is the fluid classified as hazardous? Start->IsHazardous HazardousDisposal Follow Hazardous Waste Disposal Procedures IsHazardous->HazardousDisposal Yes NonHazardousDisposal Follow Non-Hazardous Waste Oil Disposal Procedures IsHazardous->NonHazardousDisposal No CheckLocalRegs Consult Local Regulations and Institutional EHS NonHazardousDisposal->CheckLocalRegs Dispose Arrange for Pickup by Licensed Service or EHS CheckLocalRegs->Dispose SpillResponseWorkflow Spill Spill Occurs Isolate Isolate Area Spill->Isolate PPE Don PPE Isolate->PPE Contain Contain & Absorb PPE->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Report Report Spill Decontaminate->Report

References

Personal Protective Equipment and Safe Handling of FR182024

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE) and procedures for the safe handling and disposal of FR182024.

Disclaimer: No specific safety data sheet (SDS) or material safety data sheet (MSDS) for a compound explicitly named "this compound" was found in the public domain. The information provided below is based on general best practices for handling novel chemical compounds of unknown toxicity in a laboratory setting. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new chemical.

Recommended Personal Protective Equipment

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure through inhalation, skin contact, and eye contact.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A fully buttoned lab coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.

Operational and Disposal Plans

A clear and structured workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key steps from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area in Fume Hood weigh_dissolve Weigh and Dissolve Compound in Fume Hood prep_area->weigh_dissolve 3. Begin Handling gather_ppe Gather Required PPE: Goggles, Gloves, Lab Coat gather_ppe->prep_area 2. Prepare Workspace prep_sds Review Safety Data Sheet (or equivalent documentation) prep_sds->gather_ppe 1. Assess Hazards conduct_exp Conduct Experiment weigh_dissolve->conduct_exp 4. Proceed with Work decontaminate Decontaminate Work Area and Equipment conduct_exp->decontaminate 5. Post-Experiment dispose_solid Dispose of Solid Waste in Labeled Hazardous Waste Container decontaminate->dispose_solid 6. Waste Segregation dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container decontaminate->dispose_liquid remove_ppe Remove PPE in Correct Order: Gloves, Goggles, Lab Coat dispose_solid->remove_ppe 7. Final Steps dispose_liquid->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Detailed experimental protocols should be designed following a thorough literature review and risk assessment. The following is a generalized workflow for handling a new chemical entity like this compound in a research setting.

1. Risk Assessment and Preparation:

  • Conduct a comprehensive risk assessment for all planned procedures involving this compound.
  • Consult your institution's EHS department for guidance on handling compounds with unknown toxicity.
  • Prepare all necessary PPE and ensure the designated chemical fume hood is functioning correctly.
  • Prepare and clearly label all necessary solutions and equipment.

2. Compound Handling and Experimentation:

  • Perform all manipulations of solid and concentrated solutions of this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.
  • Use appropriate, calibrated weighing equipment and ensure it is cleaned and decontaminated after use.
  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
  • Conduct the experiment following the established protocol, minimizing the generation of aerosols.

3. Decontamination and Waste Disposal:

  • Following the completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent as determined by your EHS department.
  • Segregate waste streams. Dispose of solid waste (e.g., contaminated gloves, weigh boats) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
  • Follow your institution's specific guidelines for the disposal of chemical waste.

4. Personal Decontamination:

  • Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield or goggles, and finally the lab coat.
  • Wash hands thoroughly with soap and water after removing all PPE.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling novel chemical compounds and maintain a safe laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR182024
Reactant of Route 2
FR182024

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.